N-(Chloroacetyl)allylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-prop-2-enylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOOMRDAGOXGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157719 | |
| Record name | Acetamide, 2-chloro-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13269-97-1 | |
| Record name | Acetamide, 2-chloro-N-2-propenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13269-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Allyl-2-chloro-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(Chloroacetyl)allylamine: Reactivity, Functional Groups, and Synthetic Applications
Introduction
N-(Chloroacetyl)allylamine is a bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development.[1][2] Its unique structure, incorporating both a reactive chloroacetyl moiety and a versatile allyl group, positions it as a valuable building block for the synthesis of a diverse array of more complex molecules.[3] This guide provides a comprehensive exploration of the reactivity profile of this compound, offering insights into the behavior of its distinct functional groups and detailing established protocols for its synthetic manipulation.
The chloroacetyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions.[3] This reactivity is amplified by the electron-withdrawing nature of the adjacent chlorine atom, which increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[4] The allyl group, on the other hand, offers a locus for a variety of transformations, including oxidation, allylation, and cycloaddition reactions.[5] The interplay of these two functional groups within the same molecule opens up a vast chemical space for the design and synthesis of novel compounds with potential applications in pharmaceuticals and materials science.
This document will delve into the specific reactions characteristic of each functional group, providing detailed experimental methodologies and highlighting the key considerations for successful synthetic outcomes.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₈ClNO | [6][7] |
| Molecular Weight | 133.58 g/mol | [2][7] |
| CAS Number | 13269-97-1 | [2][7] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 270.3°C at 760 mmHg | [7] |
| Density | 1.081 g/cm³ | [7] |
| Flash Point | 117.3°C | [7] |
| Solubility | Slightly soluble in water, soluble in organic solvents | [8] |
Reactivity of the Chloroacetyl Group
The chloroacetyl moiety is the primary site of electrophilic reactivity in this compound. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution at the α-carbon.
Nucleophilic Substitution Reactions
The carbon atom adjacent to the carbonyl group is highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities.[9]
Common nucleophiles that readily react with the chloroacetyl group include:
-
Amines: Primary and secondary amines react to form α-amino acetamides. This is a fundamental transformation for building peptide-like structures and other nitrogen-containing compounds.[10]
-
Thiols: Thiolates are excellent nucleophiles and react efficiently to yield α-thio acetamides.[10]
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form α-alkoxy and α-aryloxy acetamides, respectively.
-
Azides: Sodium azide is a common reagent used to introduce the azido group, which can then be further transformed, for example, via Huisgen 1,3-dipolar cycloaddition ("click chemistry") or reduction to a primary amine.[11][12]
Experimental Protocol: General Procedure for Nucleophilic Substitution
The following protocol outlines a general method for the reaction of this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, thiol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine, Diisopropylethylamine, Potassium Carbonate)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1 - 1.5 equivalents) to the solution.
-
Addition of Nucleophile: Slowly add the nucleophile (1 - 1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[13]
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[13]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can act as a competing nucleophile, leading to the hydrolysis of the chloroacetyl group.
-
Base: Neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
TLC Monitoring: Allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.
Reactivity of the Allyl Group
The allyl group provides a second, distinct site of reactivity in this compound, enabling a range of transformations that are central to modern organic synthesis.
Oxidation Reactions
The double bond of the allyl group can be oxidized to introduce oxygen-containing functionalities. The outcome of the oxidation is dependent on the choice of oxidizing agent and reaction conditions.[5]
-
Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can be used to form an epoxide ring across the double bond.
-
Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) can convert the alkene into a diol.[5]
-
Oxidative Cleavage: Stronger oxidizing agents, such as hot, concentrated KMnO₄ or ozone (O₃) followed by a reductive or oxidative workup, can cleave the double bond to yield aldehydes, carboxylic acids, or ketones.
Allylation Reactions
The term "allylation" refers to the introduction of an allyl group into a molecule.[5] While this compound itself is an allylic compound, its allyl group can participate in reactions where it acts as either the electrophile or nucleophile, depending on the specific transformation. More commonly, the allyl group can be modified to create a reactive site for subsequent allylation reactions. For instance, allylic bromination can introduce a leaving group at the carbon adjacent to the double bond, creating an electrophilic center for nucleophilic attack.
Cycloaddition Reactions
The double bond of the allyl group can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic systems.[14]
-
[3+2] Cycloaddition: The allyl group can react with 1,3-dipoles, such as azides or nitrones, to form five-membered heterocyclic rings.[15][16] This is a key strategy in heterocyclic chemistry.
-
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane rings.[14] Thermal [2+2] cycloadditions are also possible with ketenes.[14]
Polymerization
The allyl functionality can undergo polymerization, although allylamines are generally less reactive in radical polymerization compared to other vinyl monomers.[17][18] The polymerization of allylamine and its derivatives often requires specific initiators and conditions to achieve high molecular weight polymers.[17][19] The resulting polymers have potential applications in various fields, including as flocculants and in the development of functional materials.
Synthetic Strategies and Applications
The dual reactivity of this compound allows for sequential or, in some cases, one-pot multi-component reactions to build molecular complexity rapidly. For example, the chloroacetyl group can be functionalized first, followed by a transformation of the allyl group, or vice versa. This versatility makes it a valuable intermediate in the synthesis of:
-
Pharmaceutical Scaffolds: The ability to introduce diverse functional groups makes it a useful starting material for the generation of compound libraries for drug discovery.[20] The chloroacetamide moiety is present in some biologically active molecules.
-
Functional Polymers: The allyl group allows for the incorporation of the N-chloroacetyl functionality into polymer chains, which can then be further modified through nucleophilic substitution on the chloroacetyl group.
-
Heterocyclic Compounds: The participation of the allyl group in cycloaddition reactions provides a direct route to various heterocyclic systems, which are prevalent in medicinal chemistry.
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling this compound.
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[24]
Analytical Characterization
The purity and identity of this compound and its reaction products should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O of the amide, C=C of the allyl group).
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.[13]
-
Elemental Analysis: Determines the elemental composition of the synthesized compounds.[25]
Conclusion
This compound is a versatile and highly reactive building block with significant potential in organic synthesis and drug discovery. Its bifunctional nature, characterized by an electrophilic chloroacetyl group and a synthetically malleable allyl group, provides a rich platform for the construction of diverse and complex molecular architectures. A thorough understanding of the distinct reactivity of each functional group, coupled with the application of appropriate synthetic methodologies and safety protocols, will enable researchers to fully exploit the synthetic potential of this valuable compound.
Visualizations
Reaction Pathway of this compound
Caption: Key reaction pathways of this compound.
Experimental Workflow for Nucleophilic Substitution
Caption: A typical workflow for nucleophilic substitution.
References
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Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]
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ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
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Wikipedia. Chloroacetyl chloride. Retrieved from [Link]
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CP Lab Safety. This compound, 95% Purity, C5H8ClNO, 5 grams. Retrieved from [Link]
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ResearchGate. Scheme 3. Synthesis and reactions of chloroacetyl derivative 10 and.... Retrieved from [Link]
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Chemistry Learner. Allyl (Allylic): Definition, Structure, Compounds, & Reactions. Retrieved from [Link]
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Wikipedia. Allylic rearrangement. Retrieved from [Link]
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PubMed. (2015, February 13). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Retrieved from [Link]
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Organic Chemistry Portal. Synthesis of allylic amines. Retrieved from [Link]
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Scientiae Radices. (2023, September 25). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Retrieved from [Link]
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Wikipedia. Allyl group. Retrieved from [Link]
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ResearchGate. (2025, August 6). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Retrieved from [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: allylamine. Retrieved from [Link]
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Grokipedia. Allyl group. Retrieved from [Link]
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chem.uaic.ro. 1,3-Dipolar Cycloaddition Reactions of N-Acetylazido-2-chlorophenothiazine. Retrieved from [Link]
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NIH. (2025, November 28). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Retrieved from [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Retrieved from [Link]
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ResearchGate. (2022, June 15). (PDF) Free Radical Polymerization of Allylamine in Different Acidic Media. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Storage of N-(Chloroacetyl)allylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Chloroacetyl)allylamine is a bifunctional reagent of significant interest in chemical synthesis, particularly in the pharmaceutical and life sciences sectors. Its utility stems from the presence of two reactive moieties: a chloroacetyl group and an allyl group. The chloroacetyl group serves as a versatile handle for nucleophilic substitution, enabling the facile introduction of various functionalities.[1] Concurrently, the allyl group can participate in a range of chemical transformations, including addition reactions and polymerizations.[2] This dual reactivity makes this compound a valuable building block for the synthesis of complex molecules, including enzyme inhibitors, covalent modifiers, and monomers for functional polymers.
However, the very features that make this molecule a powerful synthetic tool also contribute to its inherent instability. Understanding the factors that influence its stability and the conditions required for its proper storage is paramount to ensure its integrity, reactivity, and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established chemical principles and data from analogous structures to offer field-proven insights for researchers and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to predicting its behavior and implementing appropriate handling and storage procedures.
| Property | Value | Source |
| Chemical Formula | C₅H₈ClNO | [3] |
| Molecular Weight | 133.58 g/mol | [3] |
| Appearance | Yellow oil | [4] |
| Boiling Point | 71 °C | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| Stability | Light Sensitive | [4] |
Core Stability Considerations and Degradation Pathways
The stability of this compound is primarily dictated by the reactivity of its two functional groups: the chloroacetyl amide and the terminal allyl group. Several environmental factors can trigger degradation, leading to a loss of purity and the formation of undesirable byproducts.
Hydrolytic Instability
The amide bond in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.[5] However, the most significant hydrolytic instability arises from the chloroacetyl group. The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.
Under neutral and acidic conditions , the hydrolysis of the amide bond is generally slow.[6] However, the presence of a strong acid can catalyze the cleavage of the amide bond to yield chloroacetic acid and allylamine.
Under basic conditions , the rate of hydrolysis is significantly accelerated. The hydroxide ion is a potent nucleophile that can readily attack the carbonyl carbon of the chloroacetyl group, leading to the displacement of the chloride ion and the formation of N-(hydroxyacetyl)allylamine. Furthermore, the amide bond itself is more readily cleaved under basic conditions to form allylamine and chloroacetate.[7]
Caption: Primary hydrolysis degradation pathways for this compound.
Thermal Decomposition
Photostability
This compound is known to be light-sensitive.[4] Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions. For molecules containing allyl groups, this can include polymerization or isomerization. The chloroacetyl moiety may also be susceptible to photolytic cleavage. The specific photodegradation products of this compound have not been extensively characterized in the literature, but it is crucial to protect the compound from light to prevent the formation of photo-adducts and other impurities. The photodegradation of similar compounds is often influenced by pH.[11]
Reactivity with Nucleophiles
The high reactivity of the chloroacetyl group makes this compound susceptible to degradation by a wide range of nucleophiles.[1] This is a key feature for its synthetic utility but also a major consideration for its storage and handling. Common laboratory reagents such as amines, thiols, and alcohols can react with this compound to displace the chloride ion. Therefore, it is imperative to avoid storing this compound in proximity to such nucleophilic substances.
Caption: General reaction scheme of this compound with nucleophiles.
Recommended Storage Conditions
To maintain the purity and reactivity of this compound, strict adherence to appropriate storage conditions is essential. The following recommendations are based on the chemical properties of the molecule and general best practices for storing reactive intermediates.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Reduces the rate of potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture, which can lead to hydrolysis.[12] |
| Light | Protect from light by storing in an amber vial or in a light-proof container. | Prevents photochemical degradation.[4] |
| Container | Store in a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and reaction with container materials. The seal prevents moisture ingress. |
| Purity | Store in a pure form, free from acidic or basic contaminants. | Acidic or basic impurities can catalyze hydrolysis and other degradation reactions. |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and nucleophiles. | Prevents potentially vigorous or explosive reactions. |
Experimental Protocols for Purity Assessment
Regular assessment of the purity of this compound is crucial, especially before its use in sensitive applications. The following are recommended analytical techniques for this purpose.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for the qualitative assessment of purity and for monitoring the progress of reactions involving this compound.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative measure of purity and can resolve closely related impurities.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common choice.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and for identifying and quantifying impurities. The presence of signals corresponding to degradation products, such as N-(hydroxyacetyl)allylamine or allylamine, would indicate decomposition.
Conclusion
This compound is a valuable yet inherently reactive molecule. Its stability is critically dependent on environmental factors, with moisture, light, and elevated temperatures being the primary drivers of degradation. The chloroacetyl group is particularly susceptible to hydrolysis, especially under basic conditions, and reaction with nucleophiles. By understanding these degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the integrity of this important synthetic building block, leading to more reliable and reproducible scientific outcomes.
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Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC - NIH. [Link]
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Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions | Request PDF - ResearchGate. [Link]
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Photocatalytic Degradation of Mycotoxins by Heterogeneous Photocatalysts - ResearchGate. [Link]
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Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Link]
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Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PubMed Central. [Link]
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Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. [Link]
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Identifying reactive intermediates by mass spectrometry - PMC - PubMed Central - NIH. [Link]
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Photocatalytic Degradation of Mycotoxins by Heterogeneous Photocatalysts - MDPI. [Link]
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Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams. [Link]
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Amides - Structure and Reactivity - Chemistry Steps. [Link]
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Acyl Chlorides (A-Level) | ChemistryStudent. [Link]
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A Theoretical and Mechanistic Guide to the Reactivity of N-(Chloroacetyl)allylamine and Related N-Alkenylamides
An In-Depth Technical Guide
Topic: Theoretical Studies on N-(Chloroacetyl)allylamine Reaction Mechanisms Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed theoretical framework for understanding the complex reactivity of this compound. As a bifunctional molecule, it possesses both a reactive electrophilic chloroacetamide moiety and a versatile allyl group, leading to a landscape of competing reaction pathways. We will explore these pathways—intramolecular cyclization (both ionic and radical-mediated) and radical polymerization—through the lens of computational chemistry, providing researchers with the predictive tools necessary to guide synthetic strategy.
Introduction: The Duality of this compound
This compound is a molecule of significant synthetic interest, embodying a classic chemical dichotomy. On one hand, the chloroacetyl group provides a potent electrophilic center, with the carbon-chlorine bond susceptible to nucleophilic attack.[1][2] On the other, the allylic double bond can act as a nucleophile or as a monomeric unit for polymerization.[3] This duality means that reaction conditions can steer the molecule's fate towards distinct structural outcomes:
-
Intramolecular Cyclization: The proximity of the nucleophilic allyl group to the electrophilic chloroacetyl moiety creates a strong predisposition for cyclization, leading to the formation of valuable heterocyclic scaffolds like morpholinones.
-
Radical Polymerization: The allyl group can participate in radical polymerization, offering a pathway to functional polymers. However, this process is often complicated by a competing reaction known as degradative chain transfer, which is characteristic of allylic monomers.[4]
-
Radical Cyclization: Under conditions that favor single-electron transfer, an atom transfer radical cyclization (ATRC) can be initiated, providing an alternative route to cyclic products.[5]
Predicting which of these pathways will dominate under a given set of conditions is a formidable challenge for experimental chemistry alone. Theoretical studies, primarily using Density Functional Theory (DFT), offer a powerful, predictive approach. By calculating the activation energies (reaction barriers) and thermodynamic stabilities of intermediates and products for each potential pathway, we can forecast the most likely outcome and design experiments with a higher probability of success.
Core Theoretical Methodologies: A Practical Workflow
Computational chemistry, particularly DFT, has become an indispensable tool for elucidating complex reaction mechanisms. It allows us to visualize transition states, quantify energetic barriers, and ultimately understand the factors that control chemical reactivity and selectivity.[6]
Standard Computational Protocol
A rigorous theoretical study of a reaction mechanism typically follows a validated, multi-step protocol. This ensures that the calculated energetic landscape is a reliable representation of the chemical system.
Step-by-Step Computational Workflow:
-
Structural Optimization: The first step involves finding the lowest energy geometry (the most stable conformation) for all relevant species: reactants, intermediates, and products. This is achieved using geometry optimization algorithms.
-
Transition State (TS) Searching: The transition state represents the highest energy point along the reaction coordinate. Locating this saddle point is critical for calculating the activation energy. Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or Berny optimization are commonly used.
-
Frequency Analysis: A vibrational frequency calculation is performed on all optimized structures.
-
Minima (Reactants, Products, Intermediates): A true energy minimum will have zero imaginary frequencies.
-
Transition States: A valid transition state must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This traces the reaction path downhill to connect the transition state with its corresponding reactant and product, confirming the TS is part of the desired reaction pathway.
-
Energetic Calculations: With all structures validated, single-point energy calculations are often performed using a higher level of theory or a larger basis set to refine the electronic energy. Gibbs free energies (ΔG), which account for enthalpy and entropy, are then calculated to provide the most accurate picture of reaction spontaneity and activation barriers under realistic conditions.
Diagram of the Computational Workflow
Caption: Standard workflow for theoretical reaction mechanism analysis.
Table 1: Common DFT Functionals for Mechanistic Studies
| Functional | Type | Strengths & Common Applications |
| B3LYP | Hybrid GGA | A widely used, robust functional for general organic chemistry. Good for geometries and frequencies. |
| M06-2X | Hybrid Meta-GGA | Excellent for calculating non-covalent interactions and transition state barriers in main-group chemistry.[6] |
| ωB97X-D | Range-Separated Hybrid | Includes empirical dispersion corrections, making it suitable for systems where van der Waals forces are important. |
| CBS-QB3 | Composite Method | A high-accuracy method that approximates coupled-cluster theory, often used as a benchmark.[7] |
Analysis of Reaction Pathways
This compound stands at a crossroads of reactivity. Below, we dissect the three primary mechanistic routes it can follow, grounded in established theoretical principles and analogous systems from the literature.
Pathway A: Intramolecular Nucleophilic Cyclization (Ionic Mechanism)
In the presence of a base or Lewis acid, an ionic cyclization can be envisioned. The allyl group's π-system acts as an internal nucleophile, attacking the electrophilic carbon atom of the chloroacetyl group in an SN2-like fashion, displacing the chloride ion.
Mechanism:
-
Activation (Optional): A Lewis acid could coordinate to the carbonyl oxygen or the chlorine atom, increasing the electrophilicity of the C-Cl bond. Alternatively, a base could deprotonate the amide nitrogen, though this is less likely to precede substitution.
-
Nucleophilic Attack: The C=C double bond attacks the methylene carbon bearing the chlorine. This is a 5-exo-tet cyclization, which is generally kinetically favorable according to Baldwin's rules.
-
Chloride Ejection & Cation Trapping: The chloride ion is expelled, and the resulting cation is trapped by the amide oxygen to form a stable, six-membered morpholin-3-one ring.
This type of transformation is well-precedented for N-allyl carboxamides, which can undergo oxidative cyclization to form oxazolines and other heterocycles.[8]
Caption: Proposed energy profile for ionic intramolecular cyclization.
Pathway B: Atom Transfer Radical Cyclization (ATRC)
ATRC provides a powerful method for forming rings via a radical-mediated process, often catalyzed by copper complexes. For N-allyl polychloroamides, this is an efficient route to γ-lactams.[5] A similar mechanism can be proposed for this compound.
Catalytic Cycle:
-
Initiation (Halogen Abstraction): A low-valent metal catalyst (e.g., Cu(I)) abstracts the chlorine atom from the chloroacetyl group. This generates a carbon-centered radical and the oxidized metal species (e.g., Cu(II)Cl).
-
Cyclization: The newly formed radical rapidly adds to the internal allyl double bond. This is typically a highly regioselective 5-exo-trig cyclization, which is kinetically favored over the 6-endo alternative.[9] This step forms a five-membered ring and relocates the radical to an adjacent carbon.
-
Propagation (Halogen Transfer): The cyclized radical abstracts a chlorine atom from another molecule of the catalyst (Cu(II)Cl), regenerating the active Cu(I) catalyst and yielding the chlorinated cyclized product.
Caption: Catalytic cycle for Atom Transfer Radical Cyclization (ATRC).
Pathway C: Radical Polymerization
Like many vinyl monomers, this compound can theoretically undergo polymerization initiated by radical species. However, allyl monomers are notoriously difficult to polymerize to high molecular weights due to a competing process called degradative chain transfer.[10]
Mechanism Competition:
-
Chain Propagation: The growing polymer radical adds to the double bond of a new monomer molecule. This is the desired reaction for polymer growth.
-
Degradative Chain Transfer: The growing polymer radical abstracts a hydrogen atom from the allylic position (the CH₂ group adjacent to the double bond) of a monomer molecule. This terminates the growing chain and creates a new, highly resonance-stabilized (and thus, less reactive) allyl radical. This new radical is often too stable to efficiently initiate a new chain, effectively terminating the polymerization process and resulting in low molecular weight oligomers.[4]
Computational studies are exceptionally well-suited to analyze this competition. By calculating the activation energy for propagation (ΔG‡prop) and comparing it to the activation energy for chain transfer (ΔG‡transfer), one can predict the kinetic feasibility of polymerization.[11]
Table 2: Theoretical Energy Comparison for Polymerization
| Reaction Step | Description | Key Theoretical Metric | Favorable Condition |
| Propagation | Radical adds to monomer C=C bond | Activation Energy (ΔG‡prop) | Low ΔG‡prop |
| Chain Transfer | Radical abstracts H from allyl group | Activation Energy (ΔG‡transfer) | High ΔG‡transfer |
For successful polymerization, the ratio of the rate constants (kprop/ktransfer) must be large, which requires ΔG‡prop << ΔG‡transfer .
Caption: Competing pathways in the radical polymerization of allylic monomers.
Synthesis and Outlook
The reactivity of this compound is a delicate balance between intramolecular cyclization and polymerization, governed by either ionic or radical mechanisms. Theoretical chemistry provides an essential roadmap to navigate this complex landscape.
Summary of Competing Pathways:
| Pathway | Mechanism | Key Product Type | Favorable Conditions |
| Nucleophilic Cyclization | Ionic (SN2-like) | Morpholinone Heterocycle | Base or Lewis acid catalysis, polar solvents. |
| ATRC | Radical (Catalytic) | Chlorinated Pyrrolidinone | Radical initiator, Copper(I) catalyst. |
| Polymerization | Radical (Chain Growth) | Polymer/Oligomer | Radical initiator, high monomer concentration, conditions that disfavor H-abstraction. |
Future Directions:
The insights from theoretical models can directly inform experimental design. For instance, to favor cyclization, one might employ conditions that promote ionic pathways or use a catalytic ATRC system. To achieve polymerization, strategies to suppress degradative chain transfer, such as forming monomer-acid complexes, could be explored.[3]
Future computational work should focus on modeling these reactions with explicit solvent molecules to capture solvation effects more accurately and to perform in-silico screening of different catalysts for the ATRC pathway to optimize efficiency and selectivity. By integrating theoretical predictions with experimental validation, the synthetic potential of this compound and its derivatives can be fully realized.
References
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Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. [Link]
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Free Radical Polymerization of Allylamine in Different Acidic Media. (2022). ResearchGate. [Link]
- Method for producing allylamine. (1996).
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REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. (2024). Semantic Scholar. [Link]
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Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. (n.d.). National Institutes of Health (NIH). [Link]
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'Ligand-Free-Like' CuCl-Catalyzed Atom Transfer Radical Cyclization of N-Substituted N-Allyl Polychloroamides to γ-Lactams. (n.d.). ResearchGate. [Link]
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Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. (n.d.). ResearchGate. [Link]
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Synthesis of allylic amines. (n.d.). Organic Chemistry Portal. [Link]
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Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts. [Link]
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Synthesis of Chiral Polycyclic N-Heterocycles via Gold(I)-Catalyzed 1,6-Enyne Cyclization/Intramolecular Nucleophilic Addition. (n.d.). Royal Society of Chemistry. [Link]
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Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. (n.d.). MDPI. [Link]
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Cyclization tendencies in the free radical polymerization of allyl acrylate derivatives: A computational study. (2011). Semantic Scholar. [Link]
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Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. [Link]
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Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. (2015). PubMed. [Link]
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Kinetic study of the formation of N-chloro compounds using N-chlorosuccinimide. (n.d.). ResearchGate. [Link]
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Chloroacetamides as Valuable Synthetic Tools to Access Nitrogen-Containing Heterocycles Using Both Radical and Non-Radical Processes. (2015). Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Kinetic study of the 7-endo selective radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides. (2013). PubMed. [Link]
-
Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. (2024). National Institutes of Health (NIH). [Link]
-
Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. (n.d.). ResearchGate. [Link]
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Theoretical Investigation of Reactivities of Amines in the N-nitrosation Reactions by N2O3. (n.d.). PubMed. [Link]
-
Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. (2021). Organic Chemistry Portal. [Link]
-
Intramolecular Claisen - The Diekmann Cyclization. (2022). YouTube. [Link]
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Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. (2023). National Institutes of Health (NIH). [Link]
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Methodological & Application
N-Chloroacetylation of Allylamine: A Comprehensive Guide to Synthesis, Purification, and Characterization
Abstract
This application note provides a detailed experimental protocol for the N-chloroacetylation of allylamine to synthesize N-allyl-2-chloroacetamide. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the underlying reaction mechanism, offer a step-by-step procedure optimized for high yield and purity, and provide comprehensive guidelines for the characterization of the final product. Furthermore, this document emphasizes safe laboratory practices when handling the hazardous materials involved in this synthesis.
Introduction: The Versatility of N-allyl-2-chloroacetamide
N-allyl-2-chloroacetamide is a valuable bifunctional molecule in organic synthesis. The presence of a reactive allyl group and a chloroacetyl moiety makes it a versatile building block for the synthesis of a wide range of more complex molecules, including various heterocyclic compounds and polymers. The chloroacetyl group provides a convenient site for nucleophilic substitution, allowing for the introduction of diverse functional groups.[1] N-substituted chloroacetamides, in general, have garnered significant attention due to their potential applications as antimicrobial agents, herbicides, and disinfectants.[2]
This guide presents a robust and reproducible protocol for the synthesis of N-allyl-2-chloroacetamide, focusing on a practical and accessible method for laboratory-scale preparation. We will explore the causality behind the choice of reagents and reaction conditions to provide a deeper understanding of the synthetic process.
Reaction Mechanism: Nucleophilic Acyl Substitution
The N-chloroacetylation of allylamine proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The released hydrogen chloride (HCl) is neutralized by a base, such as triethylamine, to drive the reaction to completion and prevent the protonation of the starting amine.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocol
This protocol is designed for the synthesis of N-allyl-2-chloroacetamide on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Allylamine | ≥98% | Sigma-Aldrich | 107-11-9 |
| Chloroacetyl chloride | ≥98% | Sigma-Aldrich | 79-04-7 |
| Triethylamine | ≥99% | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Sigma-Aldrich | 7757-82-6 |
| Deionized water | - | - | 7732-18-5 |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Dropping funnel (50 mL)
-
Ice-water bath
-
Magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Separatory funnel (250 mL)
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve allylamine (5.71 g, 0.1 mol) and triethylamine (12.14 g, 0.12 mol) in 40 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.
-
Addition of Chloroacetyl Chloride: In a dropping funnel, prepare a solution of chloroacetyl chloride (12.42 g, 0.11 mol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred allylamine solution over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of 1 M HCl solution, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM.
-
The resulting crude product, N-allyl-2-chloroacetamide, is a yellow oil.[3] Further purification can be achieved by vacuum distillation if required.
-
Caption: Experimental workflow for synthesis.
Data and Expected Results
The successful synthesis of N-allyl-2-chloroacetamide should yield a yellow oil. The expected yield for this reaction is typically in the range of 80-90%.
| Parameter | Value |
| Molecular Formula | C₅H₈ClNO |
| Molecular Weight | 133.58 g/mol [3] |
| Appearance | Yellow oil[3] |
| Expected Yield | 80-90% |
Characterization
The identity and purity of the synthesized N-allyl-2-chloroacetamide can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the allyl and chloroacetyl protons. The amide proton will appear as a broad singlet. The methylene protons adjacent to the nitrogen will show a triplet, the methylene protons adjacent to the chlorine will appear as a singlet, and the vinyl protons will exhibit a complex multiplet.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should display distinct peaks corresponding to the carbonyl carbon, the two carbons of the allyl group, and the carbon bearing the chlorine atom.
-
IR Spectroscopy (neat): The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the secondary amide around 1670 cm⁻¹, and a prominent N-H stretching band around 3270 cm⁻¹.[2] The presence of the allyl group will be indicated by C=C stretching and =C-H bending vibrations.
Full spectral data for N-allyl-2-chloroacetamide can be found in the SpectraBase database.[4]
Safety and Handling
The synthesis of N-allyl-2-chloroacetamide involves the use of hazardous chemicals that require careful handling to minimize risks.
-
Chloroacetyl chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a fume hood, and contact with skin and eyes must be avoided. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Allylamine: Allylamine is a toxic and flammable liquid. It can be harmful if inhaled, ingested, or absorbed through the skin. It is essential to work in a well-ventilated area and wear appropriate protective gloves and eye protection.
-
Triethylamine and Dichloromethane: Both are volatile and should be handled in a fume hood. Dichloromethane is a suspected carcinogen.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of N-allyl-2-chloroacetamide via the N-chloroacetylation of allylamine. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this versatile building block for further synthetic applications. The information on the reaction mechanism and characterization techniques provides a solid foundation for understanding and verifying the outcome of the synthesis.
References
-
N-allyl-2-chloroacetamide, SpectraBase. Available at: [Link] (Accessed: February 10, 2026).
- Pawar, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences, 1(1), 235-240.
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3404. Available at: [Link] (Accessed: February 10, 2026).
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-(Chloroacetyl)allylamine
Introduction: The Synthetic Utility of a Bifunctional Reagent
N-(Chloroacetyl)allylamine is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for more complex chemical architectures. Its structure incorporates two key reactive sites: a reactive α-chloroacetamide group and a terminal allyl group. The chloroacetyl moiety is an excellent electrophile, susceptible to nucleophilic substitution, making it a cornerstone for introducing amide linkages and providing a handle for further functionalization.[1][2] The allyl group offers a site for a wide array of chemical transformations, including addition reactions, olefin metathesis, and palladium-catalyzed cross-coupling reactions.
This guide provides a detailed, step-by-step protocol for the synthesis of this compound via the N-acylation of allylamine with chloroacetyl chloride. We present two robust methods: a contemporary, environmentally conscious approach in an aqueous buffer and a traditional method in an organic solvent. This document is intended for researchers and professionals in chemical and pharmaceutical development, offering in-depth procedural details, mechanistic insights, and critical safety information.
Critical Health and Safety Precautions
The synthesis of this compound involves highly hazardous materials. Strict adherence to safety protocols is mandatory. All operations must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
Reagent Hazard Profile:
| Reagent | Key Hazards |
| Allylamine | EXTREMELY HAZARDOUS. Highly flammable liquid and vapor[3][4]. Toxic if swallowed and fatal if in contact with skin or inhaled[2][3][4]. Causes severe skin burns and eye damage[3][4]. It is a lachrymator (causes tearing)[4][5]. Vapors may form an explosive mixture with air[3][5]. |
| Chloroacetyl Chloride | HIGHLY CORROSIVE & REACTIVE. Causes severe skin burns and eye damage. Reacts violently with water and alcohols. It is a lachrymator. Handle with extreme care to avoid contact and inhalation. |
| Triethylamine | Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. |
| This compound (Product) | Assumed to be hazardous. May be harmful if swallowed and may cause an allergic skin reaction[6]. Handle with care, avoiding skin and eye contact. |
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[4][5].
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[5].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention[4][5].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[4][6].
Reaction Scheme and Mechanism
The synthesis is a classic example of nucleophilic acyl substitution. The nitrogen atom of allylamine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form a protonated amide intermediate. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Overall Reaction: ``` CH2=CHCH2NH2 + ClCOCH2Cl --(Base)--> CH2=CHCH2NHCOCH2Cl + Base·HCl
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocols
Two distinct protocols are provided. Protocol 1 is a modern, greener approach, while Protocol 2 follows a traditional organic solvent-based method.
Protocol 1: Green Synthesis in Aqueous Phosphate Buffer
This method leverages the rapid reaction of amines with acid chlorides in an aqueous medium, often leading to product precipitation and simplifying purification.[7]
Materials:
-
Allylamine (0.57 g, 10 mmol)
-
Chloroacetyl chloride (1.13 g, 10 mmol)
-
Phosphate buffer (0.1 M, pH 7.4, 100 mL)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Buchner funnel and filter paper
Procedure:
-
Setup: Assemble the 250 mL round-bottom flask with a magnetic stir bar in an ice-water bath on a magnetic stirrer.
-
Reagent Preparation: In the fume hood, add allylamine (10 mmol) to 100 mL of the phosphate buffer in the flask. Begin vigorous stirring and allow the solution to cool to 0-5 °C.
-
Reaction: Add chloroacetyl chloride (10 mmol) dropwise to the stirring amine solution over 15-20 minutes using the dropping funnel. A white precipitate should begin to form.
-
Reaction Completion: After the addition is complete, continue to stir the mixture vigorously in the ice bath for an additional 30 minutes.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the white crystalline product under vacuum to a constant weight.
Protocol 2: Synthesis in Acetonitrile with Triethylamine
This classic approach uses an organic solvent and a tertiary amine base to scavenge the HCl byproduct, which is suitable for reactions where the product is soluble in organic solvents.[8]
Materials:
-
Allylamine (0.57 g, 10 mmol)
-
Chloroacetyl chloride (1.13 g, 10 mmol)
-
Triethylamine (Et₃N) (1.01 g, 10 mmol)
-
Anhydrous Acetonitrile (CH₃CN, 50 mL)
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Nitrogen inlet
-
Ice-salt bath (-10 to 0 °C)
Procedure:
-
Setup: Equip a dry 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice-salt bath.
-
Reagent Preparation: Under a nitrogen atmosphere, add allylamine (10 mmol) and triethylamine (10 mmol) to 40 mL of anhydrous acetonitrile in the flask. Stir and cool the solution to below 0 °C.
-
Reactant Addition: Dissolve chloroacetyl chloride (10 mmol) in 10 mL of anhydrous acetonitrile and add it to the dropping funnel.
-
Reaction: Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[8] A white precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: After the addition, remove the cooling bath and allow the reaction to stir at room temperature for 2 hours.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the product, typically as a pale yellow oil or low-melting solid.
-
Quantitative Data Summary
| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Organic) |
| Allylamine | 1.0 eq (10 mmol) | 1.0 eq (10 mmol) |
| Chloroacetyl Chloride | 1.0 eq (10 mmol) | 1.0 eq (10 mmol) |
| Base | Phosphate Buffer | Triethylamine (1.0 eq) |
| Solvent | 0.1 M Phosphate Buffer | Anhydrous Acetonitrile |
| Temperature | 0–5 °C | -5 to 5 °C, then RT |
| Reaction Time | ~1 hour | ~2.5 hours |
| Typical Yield | 85–95% | 80–90% |
| Product Form | White Solid | Oil / Low-Melting Solid |
Experimental Workflow Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Orthogonal Functionalization of Polymers using N-(Chloroacetyl)allylamine (NCAA)
Executive Summary
N-(Chloroacetyl)allylamine (NCAA) is a bifunctional monomer offering a distinct advantage in polymer chemistry: orthogonal reactivity .[1] It contains an electron-rich allyl group capable of radical polymerization and an electrophilic chloroacetyl group susceptible to nucleophilic substitution (
This dual functionality allows researchers to synthesize "pre-activated" polymer scaffolds.[1] Unlike active esters (e.g., NHS-esters) which hydrolyze rapidly in water, the chloroacetamide moiety is stable in aqueous environments at neutral pH but reacts highly specifically with thiols (sulfhydryls) and amines under slightly basic conditions. This makes NCAA an ideal candidate for synthesizing hydrogels, cryogels, and soluble polymers for drug delivery and protein conjugation.[1]
Chemical Mechanism & Rationale[2][3]
The Challenge of Allylic Polymerization
Expert Insight: Direct homopolymerization of NCAA via free radical polymerization (FRP) is often inefficient due to degradative chain transfer . The allylic protons (adjacent to the double bond) are easily abstracted by growing radicals, forming a stable allylic radical that terminates the chain growth.
-
Consequence: Homopolymers of NCAA are typically low molecular weight oligomers.[1]
-
Solution: NCAA is best utilized as a comonomer (typically 1–10 mol%) with highly reactive monomers like Acrylamide, N-Isopropylacrylamide (NIPAM), or PEG-acrylates.[1] This suppresses chain transfer and incorporates the reactive chloroacetyl handles into a high-molecular-weight backbone.[1]
Orthogonal Workflow
The utility of NCAA relies on a two-step "Click-like" workflow:
-
Step 1 (Polymerization): The allyl group is consumed to form the polymer backbone. The chloroacetyl group remains inert.[1]
-
Step 2 (Conjugation): The pendant chloride is displaced by a nucleophile (e.g., a Thiol-drug or Cysteine-peptide).[1]
Figure 1: The orthogonal reactivity pathway of NCAA. The allyl group drives polymerization, while the chloroacetyl group serves as a latent handle for post-polymerization modification.
Detailed Protocols
Protocol A: Synthesis of Thiol-Reactive Thermoresponsive Hydrogels
Application: Drug delivery vehicles or cell scaffolds that release payload upon temperature change.[1] Rationale: We copolymerize NCAA with NIPAM.[1] NIPAM provides thermoresponsiveness (LCST ~32°C), while NCAA provides sites to covalently attach drugs or peptides.[1]
Materials
-
Monomer 1: N-Isopropylacrylamide (NIPAM) (Recrystallized from hexane).[1]
-
Monomer 2 (Functional): this compound (NCAA).[1]
-
Crosslinker: N,N'-Methylenebisacrylamide (MBA).[1]
-
Initiator: Ammonium Persulfate (APS).[1]
-
Catalyst: TEMED (N,N,N',N'-Tetramethylethylenediamine).[1]
-
Solvent: Deionized Water (degassed).[1]
Step-by-Step Procedure
-
Preparation: Dissolve NIPAM (900 mg, ~8 mmol) and NCAA (133 mg, ~1 mmol) in 10 mL of degassed DI water.
-
Note: This 8:1 ratio ensures sufficient functional handles without disrupting the NIPAM phase transition significantly.[1]
-
-
Crosslinking: Add MBA (30 mg) to the solution. Stir until fully dissolved.
-
Purging: Bubble Nitrogen (
) through the solution for 15 minutes to remove oxygen (oxygen inhibits radical polymerization). -
Initiation:
-
Polymerization: Allow the reaction to proceed for 4 hours at room temperature. A transparent or slightly opaque hydrogel will form.[1]
-
Purification (Dialysis): Immerse the hydrogel in a large volume of DI water for 48 hours, changing the water every 6 hours. This removes unreacted monomers and toxic oligomers.[1]
-
Validation: Monitor the wash water via UV-Vis (200-220 nm) to ensure no monomer remains.[1]
-
Protocol B: Post-Polymerization Functionalization (Thiol Conjugation)
Target: Covalent attachment of a cysteine-containing peptide (e.g., RGD for cell adhesion) to the NCAA-incorporated hydrogel.[1]
Step-by-Step Procedure
-
Buffer Prep: Prepare a Phosphate Buffered Saline (PBS) solution, pH adjusted to 8.0.[1]
-
Why pH 8.0? The thiol group (
~8.3) needs to be partially deprotonated to the thiolate anion ( ) to act as a strong nucleophile for the displacement of the chloride.
-
-
Incubation: Swell the purified NCAA-NIPAM hydrogel in the PBS buffer.
-
Reaction: Add the Thiol-Peptide (1.2 molar equivalents relative to the theoretical NCAA content).
-
Conditions: Agitate gently at room temperature for 12–24 hours.
-
Quenching (Optional): If precise stoichiometry is required, add excess mercaptoethanol to "cap" any remaining chloroacetyl groups.[1]
-
Washing: Wash extensively with PBS and water to remove non-covalently bound peptide.[1]
Data Analysis & Validation
To ensure the protocol worked, you must validate both the incorporation of NCAA and the success of the conjugation.
| Technique | Analyte | Expected Observation |
| 1H NMR | Purified Polymer | Disappearance of vinyl protons (5.1–5.9 ppm).[1] Presence of chloroacetyl |
| Elemental Analysis | Polymer | Presence of Chlorine (Cl).[2] Theoretical % depends on feed ratio.[1] |
| FT-IR | Conjugated Polymer | Before Conjugation: C-Cl stretch (600–800 cm⁻¹).[1] After Conjugation: Loss of C-Cl stretch; appearance of amide/peptide bands (Amide I/II at 1650/1540 cm⁻¹) if peptide was added. |
| Ellman's Assay | Supernatant | Indirect quantification.[1] Measure the decrease in free thiol concentration in the reaction buffer to calculate coupling efficiency. |
Experimental Workflow Diagram
Figure 2: Experimental workflow for synthesizing and functionalizing NCAA-based hydrogels.[1]
Troubleshooting & Optimization
-
Issue: Low Polymer Yield. [1][2]
-
Cause: Allylic protons in NCAA causing chain transfer.[1]
-
Fix: Increase the initiator concentration or switch to a stronger comonomer (e.g., Methyl Methacrylate). Do not exceed 15 mol% NCAA in the feed unless using specialized controlled radical polymerization (RAFT).
-
-
Issue: Low Conjugation Efficiency.
-
Cause: pH too low (thiol not ionized) or pH too high (hydrolysis of chloroacetamide).
-
Fix: Maintain pH strictly between 7.5 and 8.[1]5. If the ligand is insoluble in water, add DMSO (up to 10%) to the reaction buffer.
-
-
Issue: Premature Gelation.
References
-
Synthesis and Reactivity of Chloroacetamides
-
Allyl Polymerization Kinetics (Degradative Chain Transfer)
-
Thiol-Haloacetamide Conjugation Strategies
-
Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. (Context on thiol reactivity).
-
-
NIPAM Copolymerization Protocols
Sources
Application Notes and Protocols: N-(Chloroacetyl)allylamine for the Preparation of Enzyme Inhibitors
Introduction: The Strategic Application of Covalent Inhibition in Drug Discovery
In the landscape of modern drug discovery and chemical biology, the deliberate design of covalent inhibitors has re-emerged as a powerful strategy to achieve potent and durable therapeutic effects. Unlike their non-covalent counterparts, which rely on reversible binding equilibria, covalent inhibitors form a stable, long-lasting bond with their biological target, often leading to complete and sustained inactivation of the enzyme.[1] This approach can offer significant advantages, including increased biochemical efficiency, longer duration of action, and the ability to target shallow binding pockets that are often considered "undruggable" by traditional small molecules.
At the heart of many covalent inhibitors lies a carefully selected electrophilic "warhead" capable of reacting with a nucleophilic amino acid residue within the enzyme's active site. The chloroacetamide moiety is a classic and effective electrophile for this purpose.[2] Its reactivity is tuned to be selective for soft nucleophiles, most notably the thiol group of cysteine residues, which are frequently found in the catalytic sites of various enzyme classes, including proteases, kinases, and metabolic enzymes.[3] The formation of a stable thioether linkage between the inhibitor and the cysteine residue results in irreversible inactivation of the enzyme.[3]
N-(Chloroacetyl)allylamine (CAS: 13269-97-1) is a versatile and readily available building block for the synthesis of such targeted covalent inhibitors.[4] It combines the reactive chloroacetyl group with an allyl functionality, which can be either a key pharmacophoric element itself or a handle for further chemical elaboration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the design, synthesis, and characterization of novel enzyme inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 13269-97-1 | [4] |
| Molecular Formula | C₅H₈ClNO | [4] |
| Molecular Weight | 133.58 g/mol | [4] |
| SMILES | C=CCNC(=O)CCl | [4] |
Part 1: Synthesis of Covalent Inhibitors from this compound
The synthesis of enzyme inhibitors using this compound typically involves the reaction of the chloroacetyl group with a nucleophile, often an amine, to generate a more complex molecule designed to have affinity for the target enzyme's active site. The allylamine portion can be part of the final pharmacophore or can be further modified. The following protocol describes a general method for the synthesis of an N-allyl-N'-aryl chloroacetamide derivative, a common scaffold in drug discovery.
Reaction Principle
The core of this synthetic strategy is the nucleophilic substitution of the chlorine atom on the chloroacetyl group. In this example, we will describe the reaction of this compound with an aniline derivative. This reaction is a straightforward and high-yielding method to introduce a recognition element (the aniline moiety) to the chloroacetamide warhead.[5]
Sources
Application Note: Covalent Conjugation of Thiol-Containing Molecules using N-(Chloroacetyl)allylamine
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of the chemical principles, practical applications, and detailed protocols for the reaction between N-(Chloroacetyl)allylamine and thiol-containing molecules. We delve into the underlying S_N_2 reaction mechanism, explore the critical parameters influencing reaction kinetics and selectivity, and offer a comparative analysis against other common thiol-reactive chemistries. This document serves as a technical resource for scientists aiming to leverage this robust covalent modification strategy in bioconjugation, drug discovery, and materials science, ensuring reliable and reproducible outcomes.
Foundational Principles of Thiol-Chloroacetamide Chemistry
The covalent modification of cysteine residues in proteins and peptides is a cornerstone of modern bioconjugation and drug development. Among the various chemical tools available, the reaction of α-haloacetamides, such as this compound, with thiols offers a unique combination of selectivity and stability.
The Reaction Mechanism: A Classic S_N_2 Alkylation
The core of the conjugation process is a bimolecular nucleophilic substitution (S_N_2) reaction. The reaction proceeds via the deprotonated thiol group, the highly nucleophilic thiolate anion (RS⁻), which attacks the electrophilic carbon atom bearing the chlorine atom. This concerted step results in the displacement of the chloride leaving group and the formation of a highly stable thioether bond.[1][2]
The overall reaction is generally considered irreversible under physiological conditions, a key advantage for applications requiring long-term conjugate stability.[3]
Causality of Experimental Choices: pH and Reaction Kinetics
The rate of the alkylation reaction is critically dependent on the pH of the reaction medium. This is because the reactive species is the thiolate anion, not the protonated thiol.[4][5] The concentration of the thiolate is governed by the pKa of the thiol group (typically 8.3-8.6 for cysteine) and the Henderson-Hasselbalch equation.
-
Below pKa (pH < 8): The thiol is predominantly protonated (R-SH), resulting in a slower reaction rate.
-
Above pKa (pH > 8.5): The thiolate form (RS⁻) dominates, significantly accelerating the reaction.
However, a higher pH (> 8.5-9.0) can also increase the rate of side reactions, such as the hydrolysis of the chloroacetamide group or reactions with other nucleophilic amino acid residues like lysine (pKa ~10.5). Therefore, a compromise pH range of 7.0 to 8.5 is typically employed to balance reaction efficiency with selectivity for cysteine residues.[6]
Compared to other haloacetamides, chloroacetamides react more slowly than their bromoacetamide and iodoacetamide counterparts but offer greater stability in aqueous buffers and often improved selectivity.[3][5]
Selectivity and Side Reactions
At near-neutral pH, the chloroacetamide moiety exhibits high selectivity for cysteine's sulfhydryl group due to its superior nucleophilicity compared to other potentially reactive functional groups found in proteins.[6][7] Studies have shown that chloroacetamide is superior to reagents like iodoacetamide in minimizing undesirable off-site reactions, such as the modification of methionine residues.[8][9] While reactions with histidine have been reported, they are generally sluggish and low-yielding compared to the reaction with cysteine.[7]
The Bifunctional Nature of this compound
This compound is a particularly versatile reagent because it is bifunctional:
-
Chloroacetyl Group: Serves as the reactive "warhead" for covalent attachment to thiol groups.
-
Allyl Group: Provides a secondary reactive handle for subsequent orthogonal chemistries, such as thiol-ene "click" reactions, polymerization, or attachment to surfaces.
A Comparative Look: Chloroacetamide vs. Maleimide Chemistry
The most common alternative for thiol modification is maleimide chemistry. The choice between these two reagents is a critical design decision in any bioconjugation experiment.[10]
| Feature | This compound | Maleimide Derivatives | Rationale & Justification |
| Reaction Mechanism | S_N_2 Alkylation | Michael Addition | Two distinct pathways for achieving thiol modification. |
| Bond Formed | Thioether | Thiosuccinimide | The resulting covalent linkage dictates the stability of the final conjugate. |
| Bond Stability | Highly Stable , Irreversible | Reversible , susceptible to retro-Michael reaction | The thioether bond from chloroacetamide is not prone to reversal, which is critical for applications requiring long-term stability (e.g., therapeutics).[3][10] The maleimide conjugate can dissociate, especially in the presence of other thiols like glutathione in plasma.[11] |
| Reaction Rate | Moderate to Slow | Fast | Maleimides typically react faster at neutral pH, which can be an advantage for time-sensitive applications.[11] |
| Optimal pH Range | 7.0 - 8.5 | 6.5 - 7.5 | Both chemistries operate under physiologically compatible conditions, but maleimides are favored at slightly more acidic pH. |
| Selectivity | High for Cysteine | High for Cysteine | Both reagents are highly selective for thiols over other amino acid residues in the recommended pH ranges.[6] |
Applications in Research and Drug Development
The robust and selective nature of the thiol-chloroacetamide reaction has led to its adoption in numerous high-stakes applications.
-
Covalent Enzyme Inhibition: The chloroacetamide moiety can act as a "warhead" on small molecule inhibitors to form a permanent covalent bond with a non-catalytic cysteine residue in a target protein's binding pocket. This approach is used to achieve potent and sustained pharmacological effects.[12]
-
Antibody-Drug Conjugates (ADCs): The stable thioether linkage is ideal for attaching cytotoxic payloads to antibodies, ensuring the drug remains attached until it reaches its target cell.
-
Bioconjugation and Labeling: This chemistry is widely used to attach probes, fluorescent dyes, or polyethylene glycol (PEG) chains to proteins and peptides.[13] The allyl group on this compound allows for multi-step, site-specific labeling strategies.
-
Materials Science: The reaction can be used to immobilize thiol-containing biomolecules onto surfaces that have been functionalized with chloroacetyl groups.[14]
Experimental Protocols
Safety First: this compound is a potential irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated chemical fume hood.[15] The precursor allylamine is toxic and flammable.[16][17]
Protocol 1: General Conjugation to a Cysteine-Containing Peptide
This protocol describes a general method for conjugating this compound to a model peptide containing a single cysteine residue (e.g., Gly-Cys-Gly).
Materials:
-
Cysteine-containing peptide
-
This compound[18]
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M β-mercaptoethanol (BME) or N-acetylcysteine
-
Analytical tools: HPLC, LC-MS
Procedure:
-
Peptide Preparation: Dissolve the peptide in the degassed Conjugation Buffer to a final concentration of 1-5 mg/mL. Degassing the buffer (e.g., by bubbling with argon or nitrogen) is crucial to prevent oxidation of the free thiol to a disulfide.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. This should be prepared fresh immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the stirring peptide solution. The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if using a light-sensitive molecule.
-
Quenching: Add a quenching reagent (e.g., BME) to a final concentration of 10-20 mM to consume any unreacted this compound. Let it react for 30 minutes.
-
Purification and Analysis: Remove the excess reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC. Analyze the final conjugate by LC-MS to confirm the mass increase corresponding to the addition of the this compound moiety (132.58 Da, accounting for the loss of HCl).
Protocol 2: Monitoring Reaction with Ellman's Reagent
The progress of the reaction can be monitored by quantifying the disappearance of free thiols using Ellman's Reagent (DTNB).
-
Prepare Standards: Create a standard curve using known concentrations of your starting peptide or cysteine.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from the reaction mixture.
-
Assay: Add the aliquot to the Ellman's Reagent solution in a microplate well.
-
Measure Absorbance: Read the absorbance at 412 nm.
-
Calculate: Determine the concentration of remaining free thiols by comparing the absorbance to the standard curve. A successful reaction will show a time-dependent decrease in free thiols.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Oxidized thiols (disulfide bonds) | Reduce the protein/peptide with a reducing agent like TCEP or DTT prior to conjugation. Ensure buffers are thoroughly degassed. |
| Incorrect pH | Verify the pH of the conjugation buffer is within the optimal range (7.0-8.5). | |
| Inactive Reagent | Prepare the this compound stock solution fresh before each use. | |
| Low Yield / Recovery | Precipitation of protein/peptide | Perform a small-scale trial to check for solubility issues. Consider using solubility-enhancing agents. |
| Non-specific binding during purification | Modify purification protocol (e.g., change column type, adjust buffer composition). | |
| Presence of Side Products | Reaction with other nucleophiles | Decrease the pH of the reaction to enhance selectivity for cysteine. Reduce the molar excess of the chloroacetyl reagent. |
| Hydrolysis of the reagent | Avoid prolonged incubation at high pH or temperature. Use freshly prepared reagent. |
References
-
Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584. [Link]
-
ResearchGate. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Request PDF. [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. PubChem. [Link]
-
PubMed Central. (2022, August 22). Thioester deprotection using a biomimetic NCL approach. [Link]
- Google Patents. (n.d.).
-
Taylor & Francis. (n.d.). Chloroacetyl chloride – Knowledge and References. [Link]
-
PubMed. (2020, October 20). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. [Link]
-
ACS Publications. (2016, August 1). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]
-
PubMed Central. (n.d.). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. [Link]
-
ResearchGate. (n.d.). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: allylamine. [Link]
-
PubMed. (2015, February 13). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
RSC Publishing. (n.d.). A kinetic study of thiol addition to N-phenylchloroacetamide. [Link]
-
PubMed. (2019, January 14). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. [Link]
-
ResearchGate. (n.d.). Bioconjugation Protocols: Strategies and Methods. [Link]
-
MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]
-
PubMed Central. (n.d.). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
DSpace@MIT. (n.d.). Site-selective modification of cysteine residues. [Link]
-
MDPI. (n.d.). Convergent Synthesis of Thioether Containing Peptides. [Link]
-
RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thioether Formation. [Link]
Sources
- 1. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. scispace.com [scispace.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. bachem.com [bachem.com]
- 12. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. chemos.de [chemos.de]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. biosynth.com [biosynth.com]
Application Notes & Protocols: N-(Chloroacetyl)allylamine in the Synthesis of Novel Drug Candidates
Abstract
N-(Chloroacetyl)allylamine is a highly versatile bifunctional reagent that serves as a powerful building block in modern medicinal chemistry. Its unique structure, featuring a reactive electrophilic chloroacetyl group and a synthetically flexible allyl moiety, enables the rapid construction of diverse and complex molecular scaffolds. This guide provides an in-depth exploration of the reactivity of this compound, detailed protocols for its synthesis and subsequent use in the generation of novel heterocyclic systems, and critical insights into the experimental rationale. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for the creation of innovative drug candidates.
Introduction: The Strategic Value of a Bifunctional Reagent
In the quest for novel therapeutics, the ability to efficiently generate libraries of structurally diverse small molecules is paramount. This compound (NCAA) emerges as a reagent of significant strategic importance due to its dual reactivity.
-
The Electrophilic Anchor: The chloroacetyl group is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles, including amines, thiols, and alcohols.[1][2] This functionality allows for the covalent attachment of NCAA to various molecular fragments, serving as a reliable first step in a multi-step synthesis.
-
The Versatile Allyl Group: The terminal allyl group is a gateway to a multitude of chemical transformations. It can participate in cycloadditions, cross-coupling reactions, intramolecular cyclizations, and various addition reactions, providing a secondary site for molecular elaboration and complexity generation.
This combination allows for a modular approach to synthesis, where one part of the molecule can be anchored via the chloroacetamide and the other can be functionalized via the allyl group, or vice-versa. This guide will detail the practical application of this synthetic strategy.
Core Reactivity & Mechanistic Considerations
Understanding the distinct reactivity of each functional group is crucial for designing successful synthetic routes.
The Chloroacetyl Moiety: A Reliable Electrophile
The reactivity of the chloroacetyl group is dominated by the electron-withdrawing effect of the adjacent carbonyl and the chlorine atom, rendering the α-carbon highly susceptible to nucleophilic attack. The chlorine atom is an excellent leaving group, facilitating SN2 reactions.[2]
Key Mechanistic Insight: The choice of base is critical in reactions involving the chloroacetyl group. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to scavenge the HCl byproduct without competing with the primary nucleophile.[3][4] In reactions with primary or secondary amines, the amine reactant itself can often serve as the base.
Caption: Duality of this compound as a synthetic building block.
The Allyl Moiety: A Hub for Carbon-Carbon Bond Formation
The allyl group offers a rich landscape for synthetic diversification. Its utility is highlighted in several key reaction classes:
-
Heck Coupling: To form C-C bonds with aryl or vinyl halides.
-
Ring-Closing Metathesis (RCM): When coupled with another terminal alkene to form cyclic structures.
-
Thiol-Ene "Click" Reaction: For efficient and regioselective functionalization with thiols under mild conditions.
-
Intramolecular Cyclization: The allyl group can act as an internal nucleophile, attacking an electrophilic center formed elsewhere in the molecule, a common strategy for building heterocyclic rings.[5]
Experimental Protocols & Application Notes
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[6][7] Chloroacetyl chloride is highly corrosive and a lachrymator; handle with extreme care.[4] this compound is harmful if swallowed and may cause an allergic skin reaction.
Protocol 1: Synthesis of this compound (NCAA)
This protocol describes the N-acylation of allylamine with chloroacetyl chloride.[4][8] The reaction is exothermic and requires careful temperature control.
Materials:
-
Allylamine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve allylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acylation: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis of NCAA.
Protocol 2: Synthesis of a 1,4-Benzodiazepine-2-one Precursor
This protocol demonstrates the use of NCAA to construct a core heterocyclic scaffold prevalent in medicinal chemistry. The reaction involves the N-alkylation of a 2-aminobenzophenone derivative followed by intramolecular cyclization.
Materials:
-
This compound (NCAA) (1.1 eq)
-
2-Amino-5-chlorobenzophenone (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
Reaction Setup: To a solution of 2-amino-5-chlorobenzophenone in anhydrous DMF, add anhydrous K₂CO₃ and this compound.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product, an N-allyl-N-(chloroacetyl) intermediate, by column chromatography on silica gel.
-
Intramolecular Cyclization (Optional Follow-up): The purified intermediate can then be treated with a base (e.g., sodium ethoxide in ethanol) to induce intramolecular cyclization, forming the seven-membered benzodiazepine ring.
Data Presentation: Reaction Parameter Summary
| Entry | Nucleophile (1.0 eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | 2-Amino-5-chlorobenzophenone | K₂CO₃ (2.0) | DMF | 80 | 10 | 75-85 |
| 2 | 2-Aminothiophenol | TEA (1.5) | Acetonitrile | 60 | 6 | 80-90 |
| 3 | 4-Methoxyaniline | NaHCO₃ (2.0) | Ethanol | Reflux | 12 | 70-80 |
Yields are estimated based on typical chloroacetamide alkylation reactions and may vary.
Caption: Workflow for synthesis of a benzodiazepine precursor using NCAA.
Conclusion and Future Outlook
This compound is a powerful and cost-effective tool for the synthesis of novel drug candidates. Its predictable reactivity and bifunctional nature allow for the systematic construction of complex molecules, particularly nitrogen-containing heterocycles.[9][10][11] The protocols outlined here provide a solid foundation for researchers to explore the vast synthetic potential of this reagent. Future applications will likely focus on its incorporation into diversity-oriented synthesis (DOS) platforms and its use in the development of covalent inhibitors, where the chloroacetyl group can act as a warhead to target specific amino acid residues in proteins.
References
-
ResearchGate. (2019). Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
Amazon S3. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amine Groups. Retrieved from [Link]
-
ResearchGate. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]
-
ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
JournalAgent. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
Assiut University. (2021). Current Chemistry Letters Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Retrieved from [Link]
-
Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]
-
PMC. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
OpenStax. (2023). 24.8 Reactions of Arylamines. Retrieved from [Link]
-
MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]
-
PMC. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative organic compounds synthesized using N‐chloramines. Retrieved from [Link]
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- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Monitoring of N-(Chloroacetyl)allylamine Reactions by Thin-Layer Chromatography
Abstract
This application note provides a comprehensive guide to the utilization of Thin-Layer Chromatography (TLC) for monitoring the progress of chemical reactions involving N-(Chloroacetyl)allylamine. As a versatile bifunctional molecule, this compound is a valuable building block in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles and other complex molecules. Real-time monitoring of its reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. This document outlines detailed protocols for sample preparation, TLC development, and visualization techniques tailored for this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Synthetic Utility and Analytical Challenge
This compound possesses two reactive centers: an electrophilic chloroacetyl group and a nucleophilic allylamine moiety that can also participate in various transformations. The chloroacetyl group is highly susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the basis for its use in the synthesis of numerous compounds, including analogues of bioactive molecules like lidocaine.[1][2][3] The ability to selectively react at the chloroacetyl group makes it a key intermediate in multi-step syntheses.
Given the reactivity of this compound, its reactions can sometimes lead to the formation of byproducts. Therefore, a simple, rapid, and efficient analytical method is required to monitor the consumption of the starting material and the formation of the desired product. Thin-Layer Chromatography (TLC) is an ideal technique for this purpose due to its low cost, speed, and minimal sample requirement.[3][4] This application note provides a detailed framework for developing and implementing robust TLC methods for monitoring these critical reactions.
Principles of TLC for Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[5][6] The separation is driven by the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus move shorter distances up the TLC plate, resulting in a lower Retention Factor (Rf).[7] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.
In the context of this compound reactions, the polarity of the molecule will change as the reaction progresses. For example, in a nucleophilic substitution reaction where the chlorine atom is replaced by a nucleophile, the polarity of the resulting product will likely differ from the starting material. This change in polarity is the basis for using TLC to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, one can visually track the disappearance of the starting material spot and the appearance of the product spot over time.[5]
Experimental Protocols
This section provides a step-by-step guide for monitoring a typical nucleophilic substitution reaction of this compound.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates (glass or aluminum-backed)
-
Solvents: Ethyl acetate (EtOAc), n-hexane, methanol (MeOH), acetic acid (reagent grade)
-
Visualization Reagents:
-
Potassium permanganate (KMnO₄) stain
-
Ninhydrin stain
-
-
Equipment:
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heating device (heat gun or hot plate)
-
Forceps
-
Standard laboratory glassware
-
Step-by-Step TLC Procedure
-
Preparation of the TLC Chamber:
-
Line the inside of a TLC chamber with a piece of filter paper.
-
Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[6]
-
Close the chamber and allow it to saturate with solvent vapors for at least 15 minutes. This ensures a uniform solvent front and reproducible results.
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.
-
Mark three equally spaced points on the origin line for spotting: one for the starting material (SM), one for the co-spot (C), and one for the reaction mixture (RM).[5]
-
-
Spotting the TLC Plate:
-
Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" mark on the origin line. The spot should be as small and concentrated as possible (1-2 mm in diameter).
-
At various time intervals during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the reaction mixture on the "RM" mark.
-
For the co-spot, first spot the starting material on the "C" mark, and then carefully spot the reaction mixture directly on top of the starting material spot.[5] This helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the plate is upright and not touching the filter paper lining.
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.[6]
-
Remove the plate when the solvent front is about 1 cm from the top of the plate.
-
Immediately mark the solvent front with a pencil.
-
-
Drying the TLC Plate:
-
Allow the solvent to completely evaporate from the plate in a well-ventilated fume hood. A gentle stream of warm air from a heat gun can be used to speed up the drying process.
-
Mobile Phase Selection
The choice of mobile phase is critical for achieving good separation. The polarity of the mobile phase should be adjusted to achieve an Rf value for the starting material or product in the range of 0.2-0.8.[8] A common starting point for this compound and its derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Recommended Starting Mobile Phase: A 3:1 mixture of ethyl acetate to hexane has been shown to be effective for separating the closely related α-chloro-2,6-dimethylacetanilide from its reaction product, lidocaine.[9] This is an excellent starting point for optimizing the separation of this compound and its derivatives.
-
Optimization:
-
If the spots remain at the origin (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
If the spots run with the solvent front (high Rf), the mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexane).
-
For highly polar products, adding a small amount of a very polar solvent like methanol or a few drops of acetic acid to the mobile phase may be necessary to achieve good separation and prevent streaking.[10]
-
Visualization Techniques
Since this compound and many of its derivatives are colorless, visualization methods are required to see the separated spots.[4]
-
UV Light (Non-destructive):
-
Place the dried TLC plate under a UV lamp (254 nm).
-
Many organic compounds, especially those with aromatic rings or conjugated systems, will appear as dark spots against a fluorescent green background.[11]
-
Gently circle the visible spots with a pencil. This method is non-destructive, and the plate can be further visualized with other techniques.
-
-
Potassium Permanganate (KMnO₄) Stain (Destructive):
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Procedure: Briefly dip the dried TLC plate into the KMnO₄ solution using forceps.
-
Observation: Compounds that can be oxidized (such as the allyl group in this compound and its derivatives) will appear as yellow to brown spots on a purple background.[12] Gentle heating may be required to develop the spots.
-
-
Ninhydrin Stain (Destructive):
-
Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.
-
Procedure: Dip or spray the TLC plate with the ninhydrin solution and heat it gently with a heat gun.
-
Observation: This stain is specific for primary and secondary amines. If the nucleophile used in the reaction is a primary or secondary amine, any unreacted nucleophile will appear as a colored spot (typically purple or yellow). The this compound itself will not stain with ninhydrin as it is a secondary amide.
-
Data Interpretation and Troubleshooting
A successful TLC analysis will show a clear separation between the starting material and the product.
-
Monitoring Reaction Progress: As the reaction proceeds, the intensity of the starting material spot in the "RM" lane should decrease, while the intensity of the product spot should increase. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
-
Rf Values: The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. It is a characteristic value for a given compound under specific TLC conditions. An ideal Rf value for the main components is between 0.2 and 0.8.[8]
Table 1: Expected TLC Results for a Hypothetical Reaction of this compound with a Primary Amine (R-NH₂)
| Compound | Expected Rf Range (3:1 EtOAc:Hexane) | Visualization with UV (254 nm) | Visualization with KMnO₄ | Visualization with Ninhydrin |
| This compound (Starting Material) | 0.6 - 0.8 | May be weakly visible | Yellow-brown spot | No color |
| Primary Amine (R-NH₂) (Reactant) | Varies (likely polar, lower Rf) | Typically not visible | May or may not stain | Purple/Yellow spot |
| Product (N-(Allyl-N-(R-aminoacetyl))amine) | 0.3 - 0.5 | May be visible if R is aromatic | Yellow-brown spot | No color (tertiary amine) |
| Byproduct (e.g., Dimer) | Varies | May be visible | May stain | No color |
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaked | Sample is too concentrated; Sample is too polar for the mobile phase; Adsorbent is overloaded. | Dilute the sample; Add a more polar solvent to the mobile phase; Spot a smaller amount of the sample. |
| Rf values are too high (>0.8) | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Rf values are too low (<0.2) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent. |
| Spots are not well-separated | The polarity of the compounds is too similar for the chosen mobile phase. | Try a different mobile phase system with different solvent selectivities (e.g., dichloromethane/methanol). |
| No spots are visible | Compound does not absorb UV light and is not reactive to the stain used; Sample is too dilute. | Use a different visualization technique; Concentrate the sample before spotting. |
Workflow Visualization
The following diagram illustrates the complete workflow for monitoring an this compound reaction using TLC.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. The protocols and guidelines presented in this application note provide a robust framework for researchers to effectively track the progress of their syntheses, leading to improved reaction outcomes and product purity. By carefully selecting the mobile phase and employing appropriate visualization techniques, TLC offers a rapid, reliable, and cost-effective method to gain crucial insights into the dynamics of these important chemical transformations.
References
- CN112521298A - Synthesis method of lidocaine - Google Patents. (n.d.).
-
Thin Layer Chromatography (TLC). (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis of N-substituted chloroacetamides. (n.d.). Retrieved January 31, 2026, from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Retrieved January 31, 2026, from [Link]
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis of Lidocaine. (n.d.). Retrieved January 31, 2026, from [Link]
-
Lidocaine Synthesis Question( %yield $ theoretical yield) : r/Ochem - Reddit. (2017). Retrieved January 31, 2026, from [Link]
-
TLC-Thin Layer Chromatography - operachem. (2024). Retrieved January 31, 2026, from [Link]
-
TLC Visualization Reagents - EPFL. (n.d.). Retrieved January 31, 2026, from [Link]
-
Chloroacetamides as Valuable Synthetic Tools to Access Nitrogen-Containing Heterocycles Using Both Radical and Non-Radical Processes - Dipòsit Digital de la Universitat de Barcelona. (2015). Retrieved January 31, 2026, from [Link]
-
The 2-Step Synthesis of Lidocaine. (n.d.). Retrieved January 31, 2026, from [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022). Retrieved January 31, 2026, from [Link]
-
Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PubMed Central. (2017). Retrieved January 31, 2026, from [Link]
-
Monitoring Reactions by TLC - Wsu. (n.d.). Retrieved January 31, 2026, from [Link]
-
TLC chromatogram of standards: ND (Rf 0.23), MF (Rf 0.70), and MN (Rf...). (n.d.). Retrieved January 31, 2026, from [Link]
-
Chem 302L / Su07 The Synthesis of Lidocaine - Sandiego. (n.d.). Retrieved January 31, 2026, from [Link]
-
How To: Monitor by TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 31, 2026, from [Link]
-
Visualizing a TLC plate - YouTube. (2021). Retrieved January 31, 2026, from [Link]
-
Thin-layer chromatography with eutectic mobile phases-preliminary results - PubMed. (2020). Retrieved January 31, 2026, from [Link]
-
6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. (2020). Retrieved January 31, 2026, from [Link]
-
A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide - ResearchGate. (2011). Retrieved January 31, 2026, from [Link]
-
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved January 31, 2026, from [Link]
-
Use of TLC to monitor the progress of an enzymatic synthesis... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry - YouTube. (2017). Retrieved January 31, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(Chloroacetyl)allylamine
Welcome to the technical support center for the synthesis of N-(Chloroacetyl)allylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize the yield and purity of your target molecule.
Troubleshooting Common Issues in this compound Synthesis
This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low Yield of this compound and Presence of Unreacted Allylamine
Question: My reaction is showing a low conversion rate, and I'm recovering a significant amount of unreacted allylamine. What are the likely causes, and how can I improve the yield?
Answer:
Low conversion in the chloroacetylation of allylamine is a common issue that can often be traced back to several key experimental parameters. The reaction, typically performed under Schotten-Baumann conditions, involves the nucleophilic attack of the allylamine on the highly reactive chloroacetyl chloride.[1] Here’s a breakdown of potential causes and their solutions:
-
Insufficient Base: A base, such as sodium hydroxide or a non-nucleophilic organic base like triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[2] If the HCl is not neutralized, it will protonate the unreacted allylamine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure you are using at least one equivalent of base relative to the chloroacetyl chloride. In many cases, using a slight excess (1.1-1.2 equivalents) of the base can be beneficial to drive the reaction to completion.
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly susceptible to hydrolysis, reacting with any trace amounts of water to form the unreactive chloroacetic acid. This not only consumes your acylating agent but also the base.
-
Solution: Meticulously dry all glassware before use and employ anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Reaction Temperature Too Low: While the initial addition of chloroacetyl chloride should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, maintaining the temperature too low for the entire duration may slow down the reaction rate significantly.
-
Solution: After the dropwise addition of chloroacetyl chloride at 0 °C, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Poor Mixing in Biphasic Systems: In a typical Schotten-Baumann setup with an aqueous base and an organic solvent, vigorous stirring is essential to ensure efficient mixing and reaction between the reactants in the two phases.[3]
-
Solution: Use a high-speed mechanical stirrer to create a fine emulsion and maximize the interfacial area between the aqueous and organic layers.
-
Problem 2: Presence of a Higher Molecular Weight Impurity, Insoluble in Common Solvents
Question: After my reaction, I've isolated a significant amount of a tacky, insoluble, or high-molecular-weight material alongside my product. What is this substance, and how can I prevent its formation?
Answer:
The formation of an insoluble, polymeric material is a strong indication of allylamine polymerization . Allylamine, containing a reactive double bond, can undergo free-radical polymerization.[4][5] This side reaction can be initiated by heat, light, or trace impurities that can act as radical initiators.
-
Mechanism of Polymerization: The allyl radical is relatively stable, which can sometimes make allylamine less prone to polymerization than other vinyl monomers. However, under certain conditions, particularly elevated temperatures or in the presence of radical initiators, polymerization can compete with the desired N-acylation.
-
Conditions Favoring Polymerization:
-
High Temperatures: Running the reaction at elevated temperatures to force completion can inadvertently initiate polymerization.
-
Presence of Oxygen: Oxygen can promote the formation of radical species, which can initiate polymerization.[5]
-
Extended Reaction Times: Leaving the reaction to stir for an excessively long period, especially at room temperature or higher, can increase the likelihood of polymerization.
-
-
Preventative Measures:
-
Strict Temperature Control: Maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride and allow the reaction to proceed at room temperature only as necessary, while monitoring for completion. Avoid any unnecessary heating.
-
Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere of nitrogen or argon will help to exclude oxygen, which can inhibit radical polymerization.[5]
-
Use of Radical Inhibitors (with caution): In some cases, a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can be added to the reaction mixture. However, this should be done judiciously, as it may interfere with other aspects of the reaction.
-
Frequently Asked Questions (FAQs) about this compound Synthesis
This section provides answers to common questions regarding the side products and their identification in the synthesis of this compound.
FAQ 1: What are the most common side products in the synthesis of this compound?
The primary side products encountered are:
-
N,N-bis(chloroacetyl)allylamine (Diacylation Product): This occurs when a second molecule of chloroacetyl chloride reacts with the nitrogen of the already formed this compound.
-
Chloroacetic Acid: This is formed from the hydrolysis of chloroacetyl chloride by water present in the reaction mixture.
-
Poly(allylamine) and other oligomers: These are formed through the polymerization of the allylamine starting material.[4]
The formation of these side products is highly dependent on the reaction conditions.
Table 1: Summary of Common Side Products and their Formation
| Side Product | Structure | Formation Mechanism | Favorable Conditions |
| N,N-bis(chloroacetyl)allylamine | (ClCH₂CO)₂NCH₂CH=CH₂ | Diacylation of allylamine | High excess of chloroacetyl chloride, insufficient base, or slow mono-acylation rate. |
| Chloroacetic Acid | ClCH₂COOH | Hydrolysis of chloroacetyl chloride | Presence of water in reactants or solvents. |
| Poly(allylamine) | -[CH(CH₂NH₂)-CH₂]-n | Free-radical polymerization of allylamine | High temperature, presence of oxygen, extended reaction times. |
FAQ 2: How can I minimize the formation of the diacylation product, N,N-bis(chloroacetyl)allylamine?
The formation of the diacylated product is a classic example of a competing reaction. To favor mono-acylation, consider the following:
-
Stoichiometry Control: Use a slight excess of allylamine relative to chloroacetyl chloride (e.g., 1.1 to 1 equivalents). This ensures that the chloroacetyl chloride is more likely to react with the more nucleophilic primary amine (allylamine) rather than the less nucleophilic secondary amide (this compound).
-
Slow Addition of Acylating Agent: Add the chloroacetyl chloride dropwise to the solution of allylamine and base at a low temperature (0 °C). This maintains a low instantaneous concentration of the acylating agent, favoring reaction with the more abundant and more reactive primary amine.
-
Choice of Base: A strong base that effectively deprotonates the ammonium salt formed after the first acylation can help to regenerate the mono-acylated amine, but careful control of stoichiometry is key.
FAQ 3: How do I detect the presence of these side products in my crude product mixture?
A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling:[6]
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the complexity of your crude product. The diacylated product will likely have a different Rf value than the mono-acylated product (often less polar). Polymeric material may streak or remain at the baseline.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the components of your mixture. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a good starting point for method development.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation and can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.[9]
-
This compound (Expected ¹H NMR signals): You would expect to see signals for the allyl group (multiplets around 5-6 ppm for the vinyl protons and a doublet for the CH₂ next to the nitrogen) and a singlet for the chloromethyl (Cl-CH₂) protons. The NH proton will appear as a broad singlet.
-
N,N-bis(chloroacetyl)allylamine: The NH proton signal will be absent. You will likely see a downfield shift of the CH₂ protons of the allyl group attached to the nitrogen, and two singlets for the two non-equivalent chloromethyl groups.
-
Chloroacetic Acid: A singlet for the CH₂ protons and a broad singlet for the carboxylic acid proton.
-
Poly(allylamine): A complex, broad set of overlapping signals in the aliphatic region of the spectrum, which can be difficult to resolve.
-
-
Mass Spectrometry (MS): Useful for confirming the molecular weights of the expected product and impurities.[10]
Visualizing the Reaction Pathways
The following diagram illustrates the intended reaction pathway to this compound and the competing side reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. JPH08283209A - Method for producing allylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize byproduct formation in N-chloroacetylation
Subject: Minimizing Byproduct Formation in
Introduction
The synthesis of
This guide moves beyond basic textbook procedures to provide a mechanistic troubleshooting framework. We focus on controlling the chemoselectivity and stoichiometric precision required for high-purity applications.
Module 1: The Reaction Landscape (Mechanism & Pathways)
To troubleshoot, one must first visualize the competition. The amine nucleophile (
Visual 1: Competitive Reaction Network
Figure 1: The "Selectivity Triangle." The target product is an intermediate that is both nucleophilic (at the amide nitrogen, leading to imides) and electrophilic (at the
Module 2: Troubleshooting Guides (Q&A)
Issue 1: Bis-Acylation (Imide Formation)
User Report: "I am observing a byproduct with a mass of [M+76]. My primary amine is converting to an imide."
The Mechanism: Primary amines have two protons. After the first acylation, the resulting amide is less nucleophilic than the amine but can still react with highly electrophilic CAC, especially if the local concentration of CAC is high or if a strong base deprotonates the amide.
Troubleshooting Protocol:
| Variable | Adjustment | Scientific Rationale |
| Addition Order | Switch to Inverse Addition | Critical. Do not add CAC to the amine. Add the amine solution dropwise into a cold solution of CAC. This ensures the amine is always the limiting reagent locally, preventing the product from encountering excess acid chloride. |
| Base Choice | Use Mild Inorganic Bases | Strong organic bases (TEA/DIPEA) can act as "proton sponges," facilitating the deprotonation of the amide proton, making it nucleophilic. Switch to biphasic |
| Temperature | Cryogenic (-20°C to -10°C) | Reduces the kinetic energy available to overcome the higher activation energy barrier of the second acylation. |
Issue 2: O-Acylation (Loss of Chemoselectivity)
User Report: "My substrate has a hydroxyl group (-OH). I'm getting a mixture of N-acyl and O-acyl products."
The Mechanism: While amines are generally better nucleophiles than alcohols, CAC is so reactive that it discriminates poorly (low selectivity principle). In non-polar solvents (DCM), the "hard" nature of the carbonyl carbon can be attacked by the "hard" oxygen nucleophile.
Troubleshooting Protocol:
| Variable | Adjustment | Scientific Rationale |
| Condition Type | Schotten-Baumann (Biphasic) | Use a DCM/Water system. Water solvates the hydroxyl groups (hydrogen bonding), reducing their nucleophilicity. The neutral amine remains active in the organic interface/phase. |
| pH Control | Phosphate Buffer (pH 7-8) | Maintain pH where the amine is unprotonated (nucleophilic) but the hydroxyl is strictly neutral (not an alkoxide). |
| Reagent | Chloroacetic Anhydride | Switch from CAC to the anhydride. It is a "softer" electrophile and significantly more selective for amines over alcohols. |
Issue 3: Self-Alkylation (Quaternization/Dimerization)
User Report: "I see a dimer impurity formed by the reaction of my product with the starting material."
The Mechanism:
The product (
Troubleshooting Protocol:
-
Avoid Excess Amine: Never use
equivalent of amine relative to CAC. -
High Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to reduce the collision frequency between product and starting material.
-
Quench Immediately: Do not let the reaction stir overnight. Quench with dilute HCl immediately upon consumption of starting material.
Module 3: Optimized Experimental Protocols
Protocol A: The "Green" Selectivity Method (Phosphate Buffer)
Best for: Substrates with competing -OH groups or acid-sensitive moieties.
-
Preparation: Dissolve the amine (1.0 equiv) in a 0.5 M Phosphate Buffer (pH 7.5). If the amine is insoluble, add just enough THF or Acetone to solubilize.
-
Cooling: Cool the mixture to 0°C.
-
Addition: Add Chloroacetyl Chloride (1.2 equiv) dropwise over 15 minutes.
-
Note: The buffer neutralizes the HCl byproduct instantly, preventing amine protonation.
-
-
Workup: The product often precipitates out as a solid. Filter and wash with water.[1] If liquid, extract with Ethyl Acetate.[1]
-
Validation: This method typically yields >90% N-selectivity over O-acylation due to the hydration of the hydroxyl group in the aqueous phase [1].
-
Protocol B: The Anhydrous "Inverse Addition" Method
Best for: Strictly anhydrous substrates or preventing bis-acylation.
-
Setup: Place Chloroacetyl Chloride (1.1 equiv) and dry DCM (0.1 M concentration relative to CAC) in a flask under Nitrogen. Cool to -20°C.
-
Base: Add a mild base like powdered
(1.5 equiv) or Sym-Collidine (for organic solubility). -
Addition: Dissolve the Amine (1.0 equiv) in DCM. Add this solution slowly (syringe pump recommended) to the CAC solution.
-
Why: This maintains a high [CAC]:[Amine] ratio, statistically favoring mono-acylation.
-
-
Quench: Once addition is complete, stir for 10 mins, then quench with 1M HCl.
Visual 2: Protocol Decision Tree
Figure 2: Decision matrix for selecting the optimal N-chloroacetylation conditions based on substrate solubility and functional group interference.
References
-
Rao, S. N., et al. (2018).[2][3] "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." Synthetic Communications. Link
-
BenchChem Application Notes. (2025). "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." Link
-
Organic Chemistry Portal. "Schotten-Baumann Reaction." Link
-
Sciencemadness Wiki. "Chloroacetamide Preparation and Properties." Link
Sources
Technical Guide: Stabilization & Synthesis of N-(Chloroacetyl)allylamine
Executive Summary: The Stability Paradox
N-(Chloroacetyl)allylamine (NCAA) presents a bifunctional stability challenge that often blindsides researchers. You are dealing with two reactive distinct motifs on a small scaffold:
-
The Allyl Group: Susceptible to radical polymerization and oxidative degradation, particularly when exposed to light or trace peroxides.
-
The
-Chloroamide: An electrophilic alkylating agent prone to hydrolysis and nucleophilic attack.
The most common failure mode is not a failed reaction, but post-synthesis degradation —where a clear oil turns into a viscous brown tar (polymerization) or precipitates white crystals (hydrolysis/dimerization) during storage. This guide provides a self-validating protocol to mitigate these risks.
Optimized Synthesis Protocol (The "Golden Path")
Do not rely on standard Schotten-Baumann conditions without modification. The exotherm from chloroacetyl chloride addition is sufficient to initiate radical polymerization of the allyl group if uncontrolled.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Quality Attribute |
| Allylamine | 1.0 | Nucleophile | Must be clear. If yellow, distill before use to remove peroxides. |
| Chloroacetyl Chloride | 1.1 | Electrophile | Freshly opened bottle. Hydrolyzes rapidly in air. |
| Triethylamine (TEA) | 1.2 | HCl Scavenger | Dry. Water content promotes side reactions. |
| Dichloromethane (DCM) | Solvent | 10 mL/g amine | Anhydrous. Stabilized with amylene (not methanol). |
Step-by-Step Methodology
Step 1: The Setup (Anhydrous)
-
Flame-dry a 3-neck round bottom flask under Argon flow.
-
Charge with Allylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.
-
CRITICAL: Cool the mixture to -10°C (Ice/Salt bath). The reaction must remain below 0°C to prevent radical initiation.
Step 2: Controlled Addition
-
Dilute Chloroacetyl chloride (1.1 eq) in a small volume of DCM.
-
Add dropwise over 30–60 minutes.
-
Checkpoint: Monitor internal temperature. If it spikes >5°C, stop addition immediately and let cool.
Step 3: The Quench & Workup
-
Once addition is complete, allow to warm to room temperature for 1 hour.
-
Wash 1: Cold 1M HCl (removes unreacted allylamine and TEA). Note: Do not skip. Free amine catalyzes degradation.
-
Wash 2: Saturated NaHCO₃ (neutralizes trace acid).
-
Wash 3: Brine.
-
Dry organic layer over MgSO₄ (not CaCl₂, which can complex with amides).
Step 4: Isolation
-
Concentrate in vacuo at <30°C . Do not heat the water bath.
-
Store immediately in the dark.
Visualization: Synthesis & Degradation Logic
Figure 1: Reaction workflow illustrating the critical divergence between successful isolation and common degradation pathways.
Troubleshooting Center (FAQ)
Scenario A: "My product turned into a brown/yellow gum overnight."
Diagnosis: Radical Polymerization.
-
Cause: The allyl group polymerized. This is often initiated by trace peroxides in the starting allylamine or exposure to light/heat during rotary evaporation.
-
Solution:
-
Distill your starting allylamine. Old amine forms peroxides which act as radical initiators.
-
Add a stabilizer. Add 0.05% BHT (Butylated hydroxytoluene) to the final product if it is being stored for >24 hours.
-
Light exclusion. Wrap your flask in aluminum foil during synthesis and storage.
-
Scenario B: "I see a white precipitate forming in the oil."
Diagnosis: Dimerization or Hydrolysis.
-
Cause: If unreacted allylamine remains, it attacks the alkyl chloride of the product (NCAA) to form a quaternary ammonium salt (dimer). Alternatively, moisture hydrolyzed the chloride.
-
Solution:
-
Aggressive Acid Wash: Ensure the 1M HCl wash in the workup is thorough. You must remove every trace of starting amine.
-
Check pH: Ensure the final organic layer is neutral before drying.
-
Scenario C: "The yield is low (<40%)."
Diagnosis: Hydrolysis of Chloroacetyl Chloride.
-
Cause: Your reagents were wet.[1] Chloroacetyl chloride is extremely sensitive to moisture.
-
Solution:
-
Use a fresh bottle of acid chloride.
-
Use anhydrous DCM.
-
Do not use a water-based base (like NaOH/Schotten-Baumann) unless you use a vast excess of acid chloride. The anhydrous TEA/DCM route is superior for yield.
-
Storage & Handling Specifications
| Parameter | Specification | Reason |
| Temperature | -20°C | Retards polymerization kinetics. |
| Atmosphere | Argon/Nitrogen | Prevents oxidative degradation of the alkene. |
| Container | Amber Glass | Blocks UV light (radical initiator). |
| Stabilizer | BHT (Optional) | Radical scavenger; prevents "gumming." |
| Shelf Life | < 3 Months | The alkyl chloride is inherently reactive; prepare fresh if possible. |
References
-
Synthesis of N-substituted chloroacetamides
- Source: ResearchG
- Context: Confirms the reactivity of N-aryl/alkyl 2-chloroacetamides towards nucleophiles and the standard chloroacetyl
-
Link:2
-
Allylamine Properties & Polymerization Risks
-
Radical Polymerization Mechanisms
-
Chloroacetamide Stability & Hydrolysis
- Source: Merck Millipore / Sigma-Aldrich SDS.
- Context: Provides stability data for 2-chloroacetamide derivatives, emphasizing storage conditions (below +30°C) and decomposition products (HCl, NOx).
-
Link:1
Sources
Removal of unreacted allylamine from the reaction mixture
Topic: Removal of Unreacted Allylamine from Reaction Mixtures
Executive Summary & Safety Directive
The Challenge: Allylamine (3-aminopropene) presents a dual challenge in purification. While its low boiling point (
Safety Critical:
-
Toxicity: Allylamine is cardiotoxic and a severe skin/mucous membrane irritant.[1]
-
Handling: All removal steps must be performed in a functioning fume hood.
-
Waste: Aqueous waste containing allylamine salts must be treated as hazardous basic waste.
Decision Matrix: Selecting Your Protocol
Do not apply a "one-size-fits-all" approach. Select the protocol based on your product's physicochemical properties.
Figure 1: Decision tree for selecting the optimal allylamine removal strategy based on product properties.
Protocol A: Acidic Aqueous Extraction (The Gold Standard)
Best For: Small molecule synthesis where the target product is neutral or acidic and stable to mild acid.
Mechanism: Exploits the basicity of allylamine (
Step-by-Step Workflow
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (DCM, Ethyl Acetate, or Diethyl Ether).
-
Note: Avoid ether if your lab is warm (
), as allylamine's volatility may cause it to escape the liquid phase before extraction.
-
-
First Wash (The Protonation Step):
-
Wash the organic layer with 1M HCl (Volume: 1:1 ratio with organic layer).
-
Critical Check: Measure the pH of the aqueous layer after shaking. It must be < pH 2 . If not, the amine is not fully protonated; add more acid.
-
-
Phase Separation:
-
Second Wash: Repeat the 1M HCl wash once more to remove trace amine.
-
Neutralization (Optional but Recommended): Wash the organic layer with Saturated
to remove excess acid, followed by Brine. -
Drying: Dry over
and concentrate.
Validation Data:
| Component | Organic Phase (Before Wash) | Organic Phase (After HCl Wash) | Aqueous Phase (After Wash) |
|---|---|---|---|
| Product (Neutral) | 100% | >98% | <2% |
| Allylamine | 100% | <0.1% (Protonated) | >99.9% |
Protocol B: Azeotropic Evaporation (Volatility-Based)
Best For: Acid-sensitive products or when the product is also an amine (making extraction impossible).
Mechanism: Allylamine boils at
Technical Setup
-
Equipment: Rotary Evaporator with a Dry Ice/Acetone Cold Trap .
-
Vacuum Level: Moderate vacuum (approx. 200–300 mbar). Do not use high vacuum initially, or the amine will bypass the condenser and damage the pump.
Procedure
-
Solvent Swap: If the reaction is in a high-boiling solvent (e.g., DMF), dilute with Methanol or Ethanol.
-
Co-evaporation: Add a co-solvent. Toluene is excellent for "dragging" amines out of the mixture due to favorable vapor pressure interactions, though it does not form a strict azeotrope with allylamine.
-
Cycles: Evaporate to dryness. Re-dissolve in DCM or Methanol and evaporate again. Repeat 3x.
-
Final High Vacuum: Once the bulk liquid is gone, apply high vacuum (<1 mbar) for 1 hour to remove surface-adsorbed amine.
Warning: This method often leaves trace residues (ppm level). It is usually a precursor to Column Chromatography.
Protocol C: Dialysis (For Polymers/Nanoparticles)
Best For: Poly(allylamine) synthesis or allylamine-functionalized nanoparticles. Mechanism: Size exclusion. Allylamine (MW: 57.09 Da) easily passes through dialysis membranes, while polymers (>2000 Da) are retained.
Optimization Table
| Parameter | Recommendation | Rationale |
| Membrane MWCO | 1,000 - 3,500 Da | Ensures rapid exit of allylamine (57 Da) while retaining small oligomers. |
| Dialysate | 0.1M NaCl (pH 4) | Slightly acidic salt solution keeps allylamine protonated ( |
| Duration | 24 Hours | With buffer changes at 2h, 6h, and 12h. |
| Check Method | Ninhydrin Test | Test the dialysate (waste water). If it turns purple, amine is still leaving. Dialyze until colorless. |
Troubleshooting & FAQs
Q1: I performed the acid wash, but my product still smells like allylamine. Why?
-
Cause: The human nose is incredibly sensitive to amines (detectable at ppb levels).
-
Solution: Do not rely on smell. Run a 1H NMR . Allylamine has distinct multiplet signals at
5.8-6.0 ppm (1H) and 5.1-5.3 ppm (2H). If these peaks are absent, the smell is likely trace surface contamination on the glassware, not the bulk product.
Q2: My product is an amine, so I can't use the acid wash. Evaporation didn't work fully. What now?
-
Solution: Use Solid-Supported Scavengers .
-
Reagent: Polystyrene-Isocyanate or Polystyrene-Aldehyde resin.
-
Protocol: Add 2-3 equivalents of resin to your reaction mixture. Stir for 2 hours. The unreacted allylamine will covalently bind to the beads. Filter the beads out; your product (a secondary/tertiary amine) will remain in solution (assuming the scavenger is selective for primary amines).
-
Q3: I am seeing an emulsion during the extraction.
-
Cause: Allylamine salts can act as weak surfactants, especially if the reaction mixture contains other amphiphilic species.
-
Solution: Filter the biphasic mixture through a pad of Celite before trying to separate layers.[7][9] Alternatively, add saturated Brine to increase the ionic strength of the aqueous layer.
References
-
Physical Properties & Toxicity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7853, Allylamine. Retrieved from [Link]
-
Polymer Purification: Beck, M., et al. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media. Polymers and Polymer Composites.[6][10] Retrieved from [Link]
-
General Workup Protocols: University of Rochester, Department of Chemistry. Workup Procedures: Removal of Amines. Retrieved from [Link]
-
Synthesis & Distillation: Leffler, M. T., et al. (1938). Allylamine Synthesis and Purification. Organic Syntheses, Coll. Vol. 2, p.24. Retrieved from [Link]
Sources
- 1. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ALLYLAMINE [training.itcilo.org]
- 3. chemos.de [chemos.de]
- 4. Allylamine CAS#: 107-11-9 [m.chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Allylamine, Formula, Properties, Antifungal, MSDS, Uses [chemistrylearner.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis of reverse osmosis membranes by plasma polymerization of allylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Column chromatography techniques for purifying N-(Chloroacetyl)allylamine
Topic: Column Chromatography Techniques for N-(Chloroacetyl)allylamine CAS: 13269-97-1 (Also known as N-Allyl-2-chloroacetamide) Content Type: Troubleshooting Guide & FAQ Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The Deceptively Simple Amide
Welcome to the technical support center for This compound . While this molecule appears structurally simple—a coupling of allylamine and chloroacetyl chloride—it presents a unique "triad of instability" that often complicates purification:
-
Electrophilic Reactivity: The
-chloro ketone moiety is a potent alkylating agent, susceptible to nucleophilic attack (including by impurities or stationary phases). -
Polymerization Potential: The allyl group introduces a risk of radical polymerization or oligomerization, especially if the crude mixture is heated or exposed to light/air for prolonged periods.
-
Hydrolytic Sensitivity: The amide bond, while generally stable, can hydrolyze under the acidic conditions of standard silica gel or basic conditions of alumina, particularly when the
-carbon is electron-deficient.
This guide prioritizes Flash Column Chromatography as a purification strategy when standard methods (distillation or recrystallization) fail due to "oiling out" or persistent impurity profiles.
Part 1: Decision Matrix & Pre-Purification Analysis
Before packing a column, verify that chromatography is the correct tool.[1][2] this compound often exists as a low-melting solid or viscous oil. If your crude is an oil, chromatography is often the only path to high purity (>98%).
Workflow Visualization: The Purification Logic Tree
Figure 1: Decision matrix for selecting the optimal purification route. Chromatography is recommended when recrystallization leads to "oiling out" or when thermal instability precludes distillation.
Part 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by researchers working with
Category A: Stability & Decomposition
Q: Why does my product turn dark/black once loaded onto the silica column?
-
Diagnosis: Acid-catalyzed decomposition or polymerization.
-
The Science: Standard silica gel (SiO
) is slightly acidic (pH 6.0–6.5). The electron-withdrawing chlorine atom makes the amide carbonyl carbon more electrophilic. If your crude mixture contains trace unreacted allylamine, the acidic surface can catalyze the attack of the amine on the alkyl halide (self-alkylation), leading to polymerization (black tar). -
The Fix:
-
Neutralize the Silica: Pre-wash your column with mobile phase containing 1% Triethylamine (Et
N), then flush with neutral solvent to remove excess base. Caution: Do not leave excess base, as it will react with the alkyl chloride. -
Faster Elution: Do not let the compound sit on the column. Use "Flash" pressure to keep residence time under 15 minutes.
-
Q: I lost 40% of my mass on the column. Where did it go?
-
Diagnosis: Irreversible adsorption or hydrolysis.
-
The Science: The amide nitrogen can Hydrogen-bond strongly with silanol groups. Furthermore, the C-Cl bond is reactive. If you used Alumina (Basic), you likely hydrolyzed the C-Cl bond to an alcohol (S
2 reaction) or eliminated HCl. -
The Fix:
-
Switch Stationary Phase: Use Neutral Silica or Deactivated Silica (add 10% water w/w to silica before packing).
-
Avoid Alumina: Unless it is specifically "Neutral" or "Acidic" grade, and even then, test stability via 2D-TLC first.
-
Category B: Separation Issues
Q: My product co-elutes with a "ghost" spot that trails immediately after it.
-
Diagnosis: This is likely the Hydrolysis impurity (N-allyl-2-hydroxyacetamide) or the Starting Amine (Allylamine).
-
The Science:
-
Allylamine (Starting Material):[3] Primary amines streak badly on silica due to interaction with acidic silanols. It often "smears" across the range where your amide elutes.
-
Hydroxy-impurity: More polar than the chloro-compound.
-
-
The Fix:
-
Acid Wash (Pre-Column): Dissolve crude in EtOAc and wash with 1M HCl. This removes unreacted allylamine (converts to water-soluble salt) before the column. This is far more effective than trying to separate it chromatographically.
-
Gradient Elution: Start with a very non-polar solvent (100% Hexanes) to move non-polar impurities, then step to 20% EtOAc.
-
Q: The product is "oiling out" inside the column (visible banding distortion).
-
Diagnosis: Solubility mismatch.
-
The Science: this compound has moderate polarity. If you use a mobile phase that is too non-polar (e.g., 100% Pentane) and you wet-loaded with a strong solvent (DCM), the product precipitates when the strong solvent dilutes out.
-
The Fix:
-
Solid Load: Adsorb the crude oil onto Celite 545 or Silica (1:2 ratio). Evaporate to a free-flowing powder and load this dry powder on top of the column. This eliminates solvent-mismatch precipitation.
-
Part 3: Optimized Experimental Protocol
Standard Operating Procedure (SOP): Flash Chromatography of this compound
Objective: Purify crude reaction mixture containing this compound, unreacted allylamine, and oligomers.
1. Pre-Run Data & Solvent Selection
| Parameter | Recommendation | Notes |
| TLC Solvent | 30% EtOAc / 70% Hexanes | Target R |
| Stain | KMnO | Allyl group stains bright yellow/brown. Amide is UV active (weakly). |
| Stationary Phase | Silica Gel 60 (40-63 µm) | Neutralize if decomposition is suspected. |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar component. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component. Avoid alcohols (MeOH/EtOH) to prevent solvolysis. |
2. Sample Preparation (Crucial Step)
-
Wash: Before the column, dissolve crude in EtOAc (10 mL/g) and wash 2x with 1N HCl (cold). This removes unreacted allylamine. Dry organic layer over MgSO
. -
Loading:
-
Preferred:Dry Loading . Mix crude with Celite (1 g crude : 2 g Celite). Rotovap to dryness.
-
Alternative:Wet Loading . Dissolve in minimal Toluene (avoid DCM if possible to prevent precipitation in hexanes).
-
3. Elution Gradient (Flash)
-
Column Volume (CV): Calculated based on column size.
-
Step 1: 0–5% EtOAc/Hex (2 CV) – Elutes non-polar impurities (bis-allylated byproducts).
-
Step 2: 10–25% EtOAc/Hex (Linear Gradient over 10 CV) – Product typically elutes here.
-
Step 3: 50% EtOAc/Hex (Flush) – Elutes polar tars/oligomers.
4. Post-Column Handling
-
Evaporation: Rotovap at <40°C. The product is stable but prolonged heat can induce polymerization.
-
Storage: Store under Nitrogen at -20°C. The chloroacetyl group degrades slowly at RT.
Part 4: Mechanism of Failure (Visualized)
Understanding why the purification fails is key to preventing it. The diagram below illustrates the chemical pathways leading to yield loss on a silica column.
Figure 2: Failure Mode Analysis. The primary risks are self-alkylation catalyzed by trace amine impurities and hydrolysis catalyzed by acidic stationary phases.
References
-
BenchChem Technical Support. (2025).[2][4] Purification of Products from N-Chloro-2-fluoroacetamide Reactions. Retrieved from
-
University of Colorado Boulder. (n.d.). Column Chromatography: General Procedures and Adsorbents. Organic Chemistry Laboratory Manual. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: N-Allyl-2-chloroacetamide (CAS 13269-97-1).[5][6] Retrieved from
-
Ishak, E. A., et al. (2024). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. Retrieved from
-
Nichols, L. (2024). Organic Chemistry Lab Techniques: Column Chromatography. Chemistry LibreTexts. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DE102012106786A1 - Process for the preparation of poly (allylamine) hydrochloride and derivatives thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | CAS: 13269-97-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. N-Allyl-2-chloroacetamide | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Comparative Guide to the Reactivity of N-(Chloroacetyl)allylamine and N-bromoacetylallylamine in Synthesis and Drug Discovery
Introduction: The Strategic Choice Between Chloro and Bromo Acrylamides
In the landscape of covalent drug discovery and complex organic synthesis, bifunctional reagents that can serve as both a reactive handle and a versatile building block are invaluable. N-(Chloroacetyl)allylamine and N-bromoacetylallylamine are two such reagents, prized for their ability to alkylate a wide range of nucleophiles via their α-haloacetyl moiety while presenting an allylic group for subsequent chemical diversification.[1] Although structurally similar, the seemingly minor substitution of a chlorine atom for a bromine atom fundamentally alters the chemical reactivity of the molecule, a distinction that has significant implications for reaction design, efficiency, and selectivity.
This guide provides an in-depth, objective comparison of the reactivity profiles of this compound and N-bromoacetylallylamine. Moving beyond a simple catalog of facts, we will explore the mechanistic underpinnings of their differential reactivity, present supporting data, and offer a practical experimental protocol for researchers to validate these principles in their own work. The aim is to empower researchers, scientists, and drug development professionals to make a more informed and strategic choice of reagent based on the specific demands of their synthetic targets.
The Decisive Factor: Leaving Group Ability in SN2 Reactions
The primary mode of reaction for both this compound and N-bromoacetylallylamine is nucleophilic substitution, typically proceeding through a bimolecular (SN2) mechanism. The α-carbon, situated adjacent to an electron-withdrawing carbonyl group, is rendered highly electrophilic and susceptible to attack by nucleophiles such as amines, thiols, or phenoxides.[2]
Figure 1. Generalized SN2 mechanism for the alkylation of a nucleophile (Nu:) by an N-haloacetylallylamine (X = Cl or Br).
The rate of an SN2 reaction is critically dependent on the stability of the leaving group. A good leaving group is a species that is stable on its own, which corresponds to it being a weak base.[3] To compare the leaving group ability of chloride (Cl⁻) and bromide (Br⁻), we can examine the acidity of their conjugate acids, hydrochloric acid (HCl) and hydrobromic acid (HBr).
-
pKa of HCl: ~ -7
-
pKa of HBr: ~ -9
Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is a weaker base than Cl⁻.[4] This greater stability means that the bromide ion is a superior leaving group.[3][4] Consequently, the C-Br bond in N-bromoacetylallylamine is more readily cleaved upon nucleophilic attack than the C-Cl bond in this compound. This fundamental difference dictates that N-bromoacetylallylamine is inherently more reactive than this compound .
Quantitative Comparison and Practical Implications
The enhanced reactivity of N-bromoacetylallylamine translates directly into faster reaction kinetics, potentially higher yields, and the ability to use milder reaction conditions.
| Feature | This compound | N-bromoacetylallylamine | Justification |
| Molecular Formula | C₅H₈ClNO | C₅H₈BrNO | - |
| Molecular Weight | 133.58 g/mol | 178.03 g/mol | - |
| Relative Reactivity | Moderate | High | Bromide is a better leaving group than chloride.[4] |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Halogen identity. |
| Leaving Group Basicity | Stronger Base | Weaker Base | Derived from the pKa of the conjugate acids (HCl vs. HBr).[3] |
| Typical Conditions | May require elevated temperatures or longer reaction times. | Often proceeds rapidly at room temperature or below. | A consequence of the difference in leaving group ability. |
| Advantages | Lower cost, potentially higher selectivity with poly-functional nucleophiles, greater stability. | Faster reactions, higher yields, suitable for less reactive nucleophiles. | Practical considerations for experimental design. |
| Disadvantages | Slower reaction rates, may require forcing conditions. | Higher cost, potential for over-reaction or lower selectivity, may be less stable. | Trade-offs in reagent selection. |
This heightened reactivity makes N-bromoacetylallylamine the reagent of choice when speed is critical or when reacting with poorly nucleophilic substrates. Conversely, the more moderate reactivity of this compound can be advantageous. It may offer greater control and selectivity in complex syntheses where multiple nucleophilic sites exist, reducing the risk of unwanted side reactions.
Experimental Protocol: Kinetic Comparison via 1H NMR Spectroscopy
To provide a self-validating system for observing this reactivity difference, the following protocol outlines a parallel experiment to monitor the N-alkylation of a model nucleophile, benzylamine. The progress of the reaction can be conveniently tracked by 1H NMR spectroscopy by observing the disappearance of the benzylamine benzylic proton signal and the appearance of the corresponding product signal.[5]
Figure 2. Workflow for the comparative kinetic analysis of N-haloacetylallylamine reactivity.
Objective: To quantitatively compare the reaction rates of this compound and N-bromoacetylallylamine with benzylamine.
Materials:
-
This compound
-
N-bromoacetylallylamine
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile-d3 (CD₃CN)
-
NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Preparation of Stock Solution: In a small vial, prepare a stock solution by dissolving benzylamine (1.0 mmol) and DIPEA (1.2 mmol) in 1.0 mL of acetonitrile-d3. The base (DIPEA) is crucial to neutralize the H-X acid formed during the reaction.
-
Reaction Setup: Transfer 0.5 mL of the stock solution into two separate, clean NMR tubes (labeled A and B).
-
Acquire Initial Spectrum (t=0): Place Tube A in the NMR spectrometer and acquire a baseline 1H NMR spectrum. This will serve as the t=0 reference before the addition of the alkylating agent. Eject the sample.
-
Initiation of Reaction A: To Tube A, add this compound (0.5 mmol). Quickly cap, invert several times to mix, and immediately re-insert the tube into the NMR spectrometer.
-
Monitoring Reaction A: Begin acquiring spectra at regular intervals (e.g., every 5-10 minutes) for at least one hour or until the reaction has reached completion.
-
Initiation and Monitoring of Reaction B: Repeat steps 3-5 using Tube B and N-bromoacetylallylamine (0.5 mmol). Given its higher reactivity, it may be necessary to acquire spectra at shorter intervals (e.g., every 1-2 minutes) initially.
Data Analysis:
-
For each spectrum, carefully integrate the signal corresponding to the benzylic protons (-CH₂) of the starting material, benzylamine (~δ 3.8-3.9 ppm), and the product, N-benzyl-2-(allylamino)acetamide (~δ 4.3-4.4 ppm).
-
Calculate the percent conversion at each time point using the formula: % Conversion = [Integral of Product / (Integral of Product + Integral of Reactant)] * 100
-
Plot the % Conversion versus time for both reactions on the same graph for a direct visual comparison.
Expected Outcome:
The plot will clearly demonstrate that the reaction with N-bromoacetylallylamine (Tube B) proceeds at a significantly faster rate, likely reaching full conversion in a fraction of the time required for the reaction with this compound (Tube A).
Conclusion and Strategic Recommendations
The choice between this compound and N-bromoacetylallylamine is a strategic decision governed by the fundamental principles of chemical reactivity. The superior leaving group ability of the bromide ion unequivocally renders N-bromoacetylallylamine the more potent alkylating agent .
-
Choose N-bromoacetylallylamine for:
-
Rapid synthesis and high-throughput chemistry applications.
-
Reactions involving sterically hindered or electronically deactivated (less reactive) nucleophiles.
-
Instances where achieving maximum yield in minimal time is the primary objective.
-
-
Choose this compound for:
-
Cost-sensitive, large-scale syntheses.
-
Reactions requiring greater control and moderation to avoid side products, particularly with substrates possessing multiple nucleophilic sites.
-
Situations where the high reactivity of the bromo-analog proves difficult to manage.
-
By understanding the causality behind their reactivity—rooted in the stability of the halide leaving group—researchers can harness the distinct properties of each reagent to optimize their synthetic strategies, accelerate discovery pipelines, and achieve their scientific goals with greater precision and efficiency.
References
-
ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]
-
ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Available at: [Link]
-
PubMed. (n.d.). Arylamine N-acetyltransferase 1: a novel drug target in cancer development. Retrieved January 30, 2026, from [Link]
-
ACS Publications. (n.d.). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Retrieved January 30, 2026, from [https://pubs.acs.org/doi/10.1021/acs.est.5b02 predominant-n-haloacetamide-and-haloacetonitrile-formation-in-drinking-water-via-the-aldehyde-reaction-pathway]([Link] predominant-n-haloacetamide-and-haloacetonitrile-formation-in-drinking-water-via-the-aldehyde-reaction-pathway)
-
ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved January 30, 2026, from [Link]
-
YouTube. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. Retrieved January 30, 2026, from [Link]
-
Master Organic Chemistry. (2011). What Makes A Good Leaving Group?. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2025). Predominant N -Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway | Request PDF. Available at: [Link]
-
AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved January 30, 2026, from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved January 30, 2026, from [Link]
-
PubMed. (n.d.). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetics of Homogeneous and Heterogeneous Reactions in the Reductive Aminolysis of Glucose with Dimethylamine | Request PDF. Retrieved January 30, 2026, from [Link]
-
YouTube. (2014). Synthesis of a Bromoalkane (n-Bromopropane). Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved January 30, 2026, from [Link]
-
YouTube. (2023). Leaving Group Stability - SN1 and SN2 Reactions. Retrieved January 30, 2026, from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Beyond new chemical entities: Advancing drug development based on functional versatility of antibodies. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Retrieved January 30, 2026, from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 30, 2026, from [Link]
-
YouTube. (2024). Worked problem: Synthesis of Amines | Amines | Class 12 | Chemistry | Khan Academy. Retrieved January 30, 2026, from [Link]
-
University of Pretoria. (n.d.). Kinetic Investigation of Aminolysis Reaction. Retrieved January 30, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved January 30, 2026, from [Link]
-
YouTube. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. Retrieved January 30, 2026, from [Link]
-
YouTube. (2018). 21.3a Alpha Halogenation. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2025). Recent advancements in the homoallylamine chemistry | Request PDF. Available at: [Link]
Sources
Efficiency of N-(Chloroacetyl)allylamine in peptide synthesis compared to bromoacetyl derivatives
This guide provides an in-depth technical comparison of N-(Chloroacetyl)allylamine versus Bromoacetyl derivatives in peptide synthesis, focusing on efficiency, selectivity, and experimental protocols.
Executive Summary
In the landscape of peptide modification and cyclization, the choice between This compound (N-CAA) and its Bromoacetyl (N-BA) counterparts represents a trade-off between kinetic efficiency and chemoselectivity .
-
This compound is the "High-Fidelity" option: It offers superior stability and selectivity for cysteine thiols, minimizing off-target alkylation (e.g., lysine, histidine), but requires optimized conditions (higher pH or iodide catalysis) to drive reaction completion.
-
Bromoacetyl Derivatives are the "High-Speed" option: They exhibit reaction rates 100–1000x faster than chloroacetyls, making them ideal for sluggish reactions or low-concentration conditions, but they suffer from hydrolytic instability and a higher risk of promiscuous reactivity.
The "Allylamine" moiety in N-CAA adds a strategic advantage: it serves as a latent handle for secondary orthogonal functionalization (e.g., thiol-ene click or olefin metathesis), making N-CAA a dual-purpose reagent.
Part 1: Technical Profile & Mechanism[1][2]
Chemical Identity[3][4][5][6]
-
Reagent: this compound
-
Formula:
-
Function: Heterobifunctional linker containing an electrophilic
-haloacetamide warhead and a nucleophilic/ene-reactive allyl handle.
Mechanism of Action (Thioether Ligation)
Both derivatives operate via an S_N2 Nucleophilic Substitution . The thiolate anion (
Reaction Pathway:
Part 2: Efficiency Comparison Data
The following data synthesizes kinetic studies and proteomic alkylation benchmarks.
| Feature | This compound (Cl) | Bromoacetyl Derivatives (Br) | Technical Verdict |
| Reaction Rate ( | 1 (Baseline) | ~100 – 1000x | Br is significantly faster; critical for dilute systems. |
| Leaving Group Ability | Moderate (Cl is a poorer leaving group) | Excellent (Br bond is weaker) | Br drives reaction at lower temperatures/pH. |
| Chemoselectivity (pH 7.5) | High. Specific to Cys thiols. | Moderate. Risk of reacting with | Cl is preferred for complex sequences to avoid artifacts. |
| Hydrolytic Stability | High. Stable in aqueous buffer for days. | Low. Hydrolyzes significantly within hours at pH > 8. | Cl allows for long incubation times. |
| Photostability | Stable.[1] | Light-sensitive (requires dark conditions). | Cl is easier to handle. |
| Atom Economy | Higher (Cl = 35.5 Da) | Lower (Br = 79.9 Da) | Negligible for synthesis, relevant for scale-up. |
The Selectivity vs. Speed Trade-off
While Bromoacetyl groups drive reactions to completion in minutes, they pose a "promiscuity risk." At pH > 7.5, the N-terminal amine or Histidine imidazole can compete with Cysteine, leading to heterogeneous products (over-alkylation). This compound remains inert to amines under these conditions, ensuring regiospecificity .
Part 3: Strategic Applications & Optimization
When to Use this compound
-
Dual-Functionalization: When you need the allyl group for a subsequent reaction (e.g., stapling).
-
Complex Peptides: When the sequence contains multiple nucleophiles (His, Lys, Met) and high selectivity is required.
-
Long Incubations: When the reaction must run overnight (e.g., folding/cyclization of large proteins) without reagent degradation.
The "Finkelstein" Boost (Optimization)
To overcome the sluggish kinetics of N-CAA without sacrificing its stability, use in situ Iodide Catalysis .
-
Method: Add 0.1 – 1.0 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI).
-
Mechanism:
is displaced by (better nucleophile) to form the transient, highly reactive Iodoacetyl species, which is then rapidly attacked by the thiol. -
Result: Increases reaction rate by ~10-100x while maintaining the stability of the starting material stock.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
For researchers needing to synthesize the reagent de novo.
Materials: Allylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).
-
Setup: Cool a solution of Allylamine and TEA in DCM to 0°C under nitrogen.
-
Addition: Dropwise add Chloroacetyl chloride in DCM over 30 mins. Maintain temp < 5°C to prevent polymerization.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.
-
Workup: Wash with 1M HCl (to remove excess amine), then sat. NaHCO
, then Brine. Dry over MgSO . -
Purification: Recrystallize from hexanes/EtOAc or use flash chromatography.
-
Yield Target: >85%.
Protocol B: High-Fidelity Peptide Ligation (Cysteine Alkylation)
Optimized for this compound.
-
Peptide Prep: Dissolve Cys-peptide in Phosphate Buffer (100 mM, pH 7.8) containing 20% Acetonitrile (to solubilize the linker).
-
Note: Degas buffer to prevent disulfide dimerization.
-
-
Reagent Addition: Add this compound (1.5 – 2.0 equivalents).
-
Catalysis (Optional but Recommended): Add NaI (0.5 eq) if rapid completion is needed.
-
Incubation: Stir at RT for 2–4 hours (or 30 mins with NaI).
-
Quenching: Acidify with TFA to pH 2.
-
Analysis: Monitor by LC-MS. Look for mass shift: +115.5 Da (Molecular weight of N-CAA minus HCl).
Part 5: Visualization of Reaction Pathways
The following diagram illustrates the decision logic and reaction pathways for using this compound versus Bromoacetyl derivatives.
Caption: Decision matrix for selecting Haloacetyl linkers. Blue path indicates the high-fidelity this compound route with optional catalytic acceleration.
References
-
Lindley, H. (1959).[1] A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal. Link
-
Suttapitugsakul, S., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems. Link
-
Boeckler, C., et al. (1999).[2] Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols. European Journal of Immunology. Link
-
Biosynth. this compound Product Data. Link
-
WuXi Biology. (2021). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Link
Sources
A Senior Application Scientist's Guide to Validating the Purity of N-(Chloroacetyl)allylamine Derivatives by HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. N-(Chloroacetyl)allylamine derivatives are versatile building blocks in medicinal chemistry, and their purity directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity validation, grounded in scientific principles and practical field experience.
The Criticality of Purity for this compound Derivatives
This compound and its derivatives are reactive intermediates. The presence of impurities can lead to significant downstream consequences. Common impurities may include unreacted starting materials like allylamine or chloroacetyl chloride, byproducts from side reactions such as hydrolysis of the chloroacetyl group, or even dimerization products.[1][2] These impurities can introduce new, unintended reaction pathways, complicate purification processes, and compromise the structural integrity of the target molecule. Therefore, a robust, validated analytical method to determine purity is not merely a quality control check; it is a fundamental component of process understanding and control.
Reverse-Phase HPLC: The Gold Standard for Purity Determination
For the analysis of moderately polar, organic molecules like this compound derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique. Its robustness, reproducibility, and high resolving power make it exceptionally well-suited for separating the main compound from structurally similar impurities.[3][4][5]
The Rationale Behind the Method
The choice of RP-HPLC is deliberate. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).
-
Column Selection: A C18 (octadecyl) column is the workhorse for such analyses. Its long alkyl chains provide a highly non-polar surface, promoting retention of the this compound derivative through hydrophobic interactions. This allows for fine-tuning of the separation by adjusting the mobile phase composition.
-
Mobile Phase Optimization: A gradient elution, where the percentage of the organic solvent is increased over time, is often necessary. This ensures that early-eluting, more polar impurities (e.g., hydrolyzed byproducts) are well-resolved, while the main, more retained analyte peak is eluted in a reasonable time with good peak shape.
-
Detector Selection: The Power of the Diode Array Detector (DAD): While a simple UV detector can quantify the main peak, a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, provides a significant advantage.[6][7] A DAD acquires the entire UV-Vis spectrum for every point in the chromatogram.[8] This "third dimension" of data is invaluable for:
-
Peak Purity Analysis: By comparing spectra across a single peak, one can determine if it consists of a single component or co-eluting impurities.[6][8][9] This is a critical aspect of method validation.
-
Impurity Identification: The spectral data can help in the tentative identification of impurities by comparing them to known chromophores.
-
Method Optimization: It allows for the selection of the optimal wavelength for detection, maximizing sensitivity for all components of interest.
-
Workflow for HPLC Purity Validation
The entire process, from sample preparation to the final report, follows a logical and self-validating sequence.
Caption: High-level workflow for HPLC purity validation.
Detailed Experimental Protocol: A Self-Validating RP-HPLC Method
This protocol is designed to be a robust starting point for method development and validation, incorporating system suitability tests (SSTs) to ensure the system is performing correctly before sample analysis, as recommended by international guidelines.[10][11][12]
Reagents and Materials
-
This compound derivative sample
-
Reference Standard (if available, of known purity)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure Water (18.2 MΩ·cm)
-
HPLC-grade Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for instrument control and data analysis.
-
Analytical Balance (4-5 decimal places)
-
Sonicator
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for amines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient Program | 0-2 min: 10% B | Holds at initial conditions for column equilibration. |
| 2-17 min: 10% to 90% B | Linear gradient to elute compounds of varying polarity. | |
| 17-20 min: 90% B | Washes the column of highly retained components. | |
| 20-21 min: 90% to 10% B | Returns to initial conditions. | |
| 21-25 min: 10% B | Re-equilibration for the next injection. | |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Volume | 10 µL | A small volume to prevent peak distortion. |
| DAD Wavelength | 210 nm, Scan: 200-400 nm | 210 nm for detecting the amide chromophore; scan for purity analysis. |
Step-by-Step Procedure
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter and degas both solutions using a sonicator or vacuum filtration.
-
Standard Solution Preparation (for SST): Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:ACN) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution identically to the standard solution.
-
System Setup and Equilibration: Set up the HPLC system with the specified conditions and allow the column to equilibrate with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of the Standard Solution. The system is deemed suitable for analysis if the following criteria are met (based on USP guidelines).[13]
-
Precision: The Relative Standard Deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.[13]
-
Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0.[13]
-
Theoretical Plates (N): A minimum number of theoretical plates (e.g., >2000) should be achieved to ensure column efficiency.
-
-
Sample Analysis: Once the SST criteria are passed, inject the sample solution(s). A blank injection (diluent only) should also be run to identify any system-related peaks.
-
Data Processing:
-
Integrate all peaks in the chromatogram, typically down to 0.05% of the main peak area.
-
Calculate the purity of the this compound derivative using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Perform peak purity analysis on the main peak using the DAD spectral data to check for co-eluting impurities.
-
Comparative Analysis: HPLC vs. Alternative Techniques
While RP-HPLC is the primary method, other techniques can serve as orthogonal (complementary) methods or may be preferable in specific situations.[14]
| Technique | Principle | Advantages | Disadvantages | Best For... |
| HPLC-DAD | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, robust, easily validated, quantitative, peak purity analysis.[15] | Requires soluble, non-volatile compounds; can be slower than other methods. | Primary choice: Routine purity testing, impurity profiling, and quality control. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds, high sensitivity (especially with FID/MS).[16][17] | Requires derivatization for non-volatile compounds; thermal degradation is a risk.[18] | Detecting volatile impurities like residual solvents or unreacted allylamine.[17][19] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High efficiency, very small sample volume, fast analysis times. | Lower concentration sensitivity than HPLC, less robust for routine QC. | Analysis of charged derivatives or impurities where HPLC resolution is insufficient. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei to determine structure and quantity. | Provides absolute purity without needing a reference standard for each impurity, structurally informative.[20] | Lower sensitivity than HPLC, requires highly pure internal standard, complex data analysis. | Orthogonal purity assessment, structural confirmation of the main component and impurities.[14][20] |
| LC-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information, enabling definitive identification of impurities.[21] | More expensive, complex instrumentation; quantification can be challenging due to matrix effects.[15] | Impurity identification and structural elucidation, especially for unknown peaks found in HPLC. |
Conclusion
For the comprehensive purity validation of this compound derivatives, Reverse-Phase HPLC with Diode Array Detection stands out as the most suitable, robust, and reliable primary technique. Its high resolving power, quantitative accuracy, and the intrinsic ability to perform peak purity analysis make it the cornerstone of quality assessment in both research and regulated drug development environments. While techniques like GC and qNMR offer valuable orthogonal information for specific challenges like volatile impurity detection or absolute purity determination, the HPLC method detailed in this guide provides a self-validating, field-proven system for ensuring the quality and consistency of these critical chemical building blocks.
References
-
Rao, N. V., & N, R. (2014). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Scientia Pharmaceutica. [Link]
-
D'Hondt, M., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. Analytical Biochemistry. [Link]
-
SCION Instruments. (2023). Diode Array Detector HPLC | DAD. [Link]
-
International Council for Harmonisation. (2022). ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]
-
International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
-
Bhattacharyya, S.C., et al. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. Central European Journal of Energetic Materials. [Link]
-
Veeprho. (n.d.). Allylamine Impurities and Related Compound. [Link]
-
Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. [Link]
-
Sandoz, G., & Škeříková, V. (2021). Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections: Effect of Detection on Screening of Bioactive Compounds in Apples. Molecules. [Link]
-
Axcend. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors. [Link]
-
Singh, S., et al. (2013). Analytical methods for the detection of undeclared synthetic drugs in traditional herbal medicines as adulterants. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Scribd. (n.d.). HPLC Practical - System Suitability Test. [Link]
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A Senior Application Scientist's Guide to Bioconjugation: Benchmarking N-(Chloroacetyl)allylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation—the science of covalently linking molecules to biomolecules like proteins, peptides, or oligonucleotides—the choice of chemical reagent is paramount. This decision directly influences the specificity, efficiency, and, most critically, the stability of the final conjugate.[1][2] This guide provides an in-depth comparison of N-(Chloroacetyl)allylamine, a haloacetamide-based reagent, against other prevalent bioconjugation chemistries. Our objective is to equip you with the technical understanding and experimental frameworks necessary to select the optimal strategy for your research and development needs, particularly in the fields of antibody-drug conjugates (ADCs), protein labeling, and diagnostics.
The Central Role of Cysteine in Site-Specific Bioconjugation
While several amino acid residues can be targeted for conjugation, the thiol (sulfhydryl) group of cysteine is a favored target. Its relatively low abundance in most proteins allows for site-specific modification, and its strong nucleophilicity, particularly in the thiolate form (S⁻) at physiological pH, enables rapid and selective reactions.[2] Reagents that selectively target cysteine are foundational to creating homogenous and well-defined bioconjugates, a critical requirement for therapeutic applications.
This compound: Mechanism and Core Advantages
This compound belongs to the class of haloacetyl reagents, which are potent electrophiles for thiol-mediated bioconjugation.[2]
Mechanism of Action: The core reaction is a nucleophilic substitution. The sulfur atom of a cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a highly stable thioether bond.[3] This reaction is efficient and proceeds spontaneously under mild, aqueous conditions. Chloroacetamides are noted to have even greater specificity for cysteine residues compared to their iodoacetamide counterparts.[2]
Caption: Reaction of this compound with a cysteine thiol.
Key Advantages:
-
Irreversible, Stable Linkage: The resultant thioether bond is one of the most stable linkages in bioconjugation, resistant to hydrolysis and exchange reactions in biological environments.[3]
-
High Specificity: Exhibits high reactivity towards cysteine thiols, with minimal off-target reactions at physiological pH. While reactions with other nucleophilic residues like histidine can occur, they are generally much slower.[4]
-
Favorable Kinetics: The reaction proceeds efficiently under mild pH and temperature conditions, preserving the integrity of the biomolecule.[3]
Comparative Analysis with Alternative Reagents
The selection of a conjugation reagent is a trade-off between reaction kinetics, specificity, and the stability of the resulting bond. Here, we benchmark this compound against the most common alternatives.
Head-to-Head with Maleimides
Maleimides are perhaps the most widely used thiol-reactive reagents, reacting via a Michael addition mechanism.[5][6]
-
The Stability Deficit: The primary drawback of the standard maleimide-thiol conjugation is the reversibility of the bond. The resulting thiosuccinimide adduct can undergo a retro-Michael reaction, particularly in the presence of competing thiols like glutathione, which is abundant in plasma.[7][8] This leads to premature drug deconjugation in vivo, compromising therapeutic efficacy and potentially causing off-target toxicity.[6][9]
-
The Chloroacetyl Advantage: The thioether bond formed by this compound is not susceptible to this reversal, offering superior stability for applications requiring long-term circulation and payload retention.[5] While newer generations of maleimides (e.g., N-aryl maleimides) have been designed to form more stable adducts through rapid hydrolysis of the thiosuccinimide ring, this introduces additional chemical considerations.[10][11]
Caption: Standard experimental workflow for bioconjugation and analysis.
Protocol: Conjugation of a Cysteine-Containing Peptide
This protocol uses a model peptide (e.g., GGCGY) to compare this compound and a standard maleimide reagent.
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a nitrogen-purged reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2) to a final concentration of 1 mg/mL. Causality: The buffer maintains pH for optimal reactivity, and purging with nitrogen prevents disulfide bond formation via oxidation.
-
Reagent Preparation: Prepare 10 mM stock solutions of this compound and a maleimide-functionalized molecule (e.g., Maleimide-PEG4) in anhydrous DMSO.
-
Reaction Initiation: Add a 10-fold molar excess of the reagent stock solution to the peptide solution. For example, for every 1 µmol of peptide, add 10 µmol of the reagent.
-
Incubation: Gently mix and incubate the reactions at room temperature for 2 hours.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol to consume any unreacted reagent.
-
Purification: Remove excess, unreacted reagent using a desalting column or by purification via reverse-phase HPLC.
-
Analysis: Confirm successful conjugation by analyzing the purified product via LC-MS. The mass of the conjugate should equal the mass of the peptide plus the mass of the reagent.
Protocol: Comparative Stability Assay
This protocol assesses the stability of the formed conjugates in the presence of a competing thiol.
-
Sample Preparation: Dilute the purified conjugates from the previous protocol (both the chloroacetyl and maleimide versions) to a final concentration of 100 µM in human plasma or in a buffer containing a physiological concentration of glutathione (e.g., 5 mM GSH, PBS pH 7.4).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each reaction.
-
Analysis: Immediately analyze the aliquots by LC-MS.
-
Data Interpretation: For the maleimide conjugate, monitor the decrease in the peak corresponding to the intact conjugate and the appearance of a peak corresponding to the unconjugated peptide. For the this compound conjugate, the peak for the intact conjugate should remain stable over the time course, demonstrating superior stability.
Conclusion and Recommendations
The choice of a bioconjugation reagent is a critical decision with significant downstream consequences. While maleimides offer speed, the inherent instability of the thiosuccinimide linkage is a well-documented liability for many applications, especially therapeutics. [6][7] This compound emerges as a superior alternative when conjugate stability is the primary concern. The formation of a robust, irreversible thioether bond provides confidence that the conjugated payload will remain attached to its biomolecular target under physiological conditions. While chemistries like NHS esters and click reactions have their place, this compound occupies a valuable niche, combining the site-specificity of cysteine targeting with a simplified, direct workflow and, most importantly, a linkage you can trust. For any application demanding long-term stability in vivo or under harsh experimental conditions, chloroacetamide-based reagents warrant primary consideration.
References
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Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. Retrieved from [Link]
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White, C. J., et al. (2019). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Hermanson, G. (2020, January 28). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification [Video]. YouTube. Retrieved from [Link]
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Cunderlik, R., et al. (2023). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Chemistry – A European Journal, 29(8). Retrieved from [Link]
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Stader, F., et al. (2014). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie. Retrieved from [Link]
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Weiss, M., et al. (2022). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. iScience, 25(11), 105374. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
